4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-ethyl-3-(4-nitrophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-14-7-10(12)11(13-14)8-3-5-9(6-4-8)15(16)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDDHDMMSRVABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254762 | |
| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942920-12-9 | |
| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942920-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, and the introduction of bromo, ethyl, and nitrophenyl substituents creates a unique molecule with specific characteristics that are crucial for its application in research and development. This document is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and related compounds.
Chemical Identity and Molecular Structure
This compound is a trisubstituted pyrazole with the CAS number 942920-12-9 .[1][2] Its molecular structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at the 1-position with an ethyl group, at the 3-position with a 4-nitrophenyl group, and at the 4-position with a bromine atom.
The presence of the electron-withdrawing nitro group and the halogen atom, combined with the aromatic pyrazole core and the alkyl substituent, results in a molecule with a distinct electronic and steric profile. This unique combination of functional groups influences its reactivity, intermolecular interactions, and ultimately, its physical properties and potential biological activity.
Molecular Formula: C₁₁H₁₀BrN₃O₂
Molecular Weight: 296.12 g/mol
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems. While experimental data for this compound is not extensively reported in publicly available literature, computational predictions provide valuable insights into its expected characteristics.
| Property | Predicted Value | Source |
| Boiling Point | 404.5 ± 30.0 °C | [1] |
| Density | 1.59 g/cm³ | [1] |
| XlogP | 2.4 | [3] |
Solubility: The solubility of this compound is predicted to be low in water due to the presence of the hydrophobic phenyl and ethyl groups and the bromine atom. It is expected to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. The polarity of the molecule, influenced by the nitro group, may allow for some solubility in polar organic solvents.
Synthesis and Characterization
The synthesis of 3,4,5-trisubstituted pyrazoles can be achieved through various synthetic routes.[4][5][6] A plausible and common approach involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by halogenation.
General Synthetic Protocol
A potential synthetic pathway for this compound is outlined below. This protocol is based on established methods for the synthesis of similar pyrazole derivatives.[7]
Step 1: Synthesis of 1-(4-nitrophenyl)butane-1,3-dione.
-
To a solution of sodium ethoxide in ethanol, add 4'-nitroacetophenone.
-
Slowly add ethyl acetate to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the dione.
-
Filter, wash with water, and dry the crude 1-(4-nitrophenyl)butane-1,3-dione.
Step 2: Synthesis of 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole.
-
Dissolve the 1-(4-nitrophenyl)butane-1,3-dione in a suitable solvent such as ethanol or acetic acid.
-
Add ethylhydrazine sulfate to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
After completion of the reaction, cool the mixture and pour it into ice-water.
-
Collect the precipitated product by filtration and purify by recrystallization.
Step 3: Bromination of 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole.
-
Dissolve the 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole in a suitable solvent like acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Synthetic Workflow Diagram
References
- 1. 942920-12-9 | CAS DataBase [chemicalbook.com]
- 2. aaronchem.com [aaronchem.com]
- 3. PubChemLite - 4-bromo-1-(2-nitrophenyl)-1h-pyrazole (C9H6BrN3O2) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination [orgchemres.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
An In-depth Technical Guide to 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its CAS number 942920-12-9 , and outlines a plausible synthetic route based on established pyrazole synthesis methodologies. Furthermore, it delves into the compound's structural elucidation through expected spectroscopic characteristics. The guide also explores the potential therapeutic applications of this molecule, drawing parallels with structurally similar compounds that have demonstrated significant biological activities. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel pyrazole-based compounds for therapeutic purposes.
Introduction: The Prominence of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged scaffold in drug design due to its ability to engage in various biological interactions. The versatility of the pyrazole ring allows for the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The introduction of various substituents onto the pyrazole core can significantly modulate the compound's biological activity, making it a fertile ground for the discovery of novel drug candidates.[4]
This guide focuses on a specific derivative, This compound , which incorporates three key functional groups that are expected to influence its biological profile: a bromine atom at the 4-position, an ethyl group at the N1-position, and a 4-nitrophenyl group at the 3-position. The bromine atom can serve as a handle for further synthetic modifications, while the nitrophenyl group is a common feature in compounds with biological activity.
Chemical Identity and Properties
A clear identification of a chemical entity is paramount for scientific integrity and reproducibility. The key identifiers and properties of the title compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | ChemUniverse |
| CAS Number | 942920-12-9 | ChemUniverse |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | ChemUniverse |
| Purity | 98% | [5] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: the synthesis of the 1,3-dicarbonyl precursor followed by its cyclization with ethylhydrazine and subsequent bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole: Synthesis, Characterization, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and the strategic incorporation of bromo, ethyl, and nitrophenyl substituents suggests a potential for diverse biological activities.[1][2][3] This document will delve into the logical design of this molecule, propose a viable synthetic pathway based on established methodologies, and discuss its expected physicochemical and spectroscopic characteristics. Furthermore, we will explore its potential therapeutic applications, drawing insights from the known bioactivities of structurally related pyrazole derivatives, particularly in the realms of oncology and infectious diseases.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[4] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of therapeutic agents across a wide range of disease areas.[4] The presence of the pyrazole moiety in numerous clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscores its pharmacological significance.[4]
The biological activity of pyrazole derivatives can be finely tuned through substitution at various positions of the ring. The molecule of interest, this compound, features key substituents that are rationally expected to impart specific pharmacological properties:
-
The 4-Bromo Substituent: The bromine atom at the C4 position is a common feature in bioactive molecules. It can enhance binding affinity to target proteins through halogen bonding and can also serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse chemical libraries.[5]
-
The 1-Ethyl Group: Alkylation at the N1 position of the pyrazole ring can influence the molecule's pharmacokinetic profile, including its metabolic stability and lipophilicity, which are critical for drug-like properties.
-
The 3-(4-nitrophenyl) Moiety: The presence of a nitrophenyl group is often associated with potent biological activities, including antimicrobial and anticancer effects.[2][3] The nitro group can participate in crucial interactions with biological targets and may also be involved in the molecule's mechanism of action.
This guide will provide a detailed examination of this compound, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
The following table summarizes the key identifiers and predicted properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 942920-12-9 | [6] |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [6] |
| Molecular Weight | 296.12 g/mol | [6] |
| Predicted Melting Point | Solid at room temperature | Inferred from similar structures |
| Predicted Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | Inferred from similar structures |
| Predicted LogP | Moderately lipophilic | Inferred from structure |
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of related compounds.[5][7][8][9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets in the downfield region (typically δ 7.5-8.5 ppm) corresponding to the four protons of the para-substituted nitrophenyl ring.
-
Pyrazole Proton: A singlet for the proton at the C5 position of the pyrazole ring.
-
Ethyl Protons: A quartet and a triplet in the upfield region, characteristic of the ethyl group at the N1 position.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Distinct signals for the carbon atoms of the pyrazole ring, the nitrophenyl ring, and the ethyl group. The carbon bearing the bromine atom (C4) would appear at a characteristic chemical shift.
-
-
IR (Infrared) Spectroscopy:
-
Characteristic absorption bands for the N-O stretching of the nitro group (typically around 1520 and 1340 cm⁻¹).
-
Bands corresponding to C=N and C=C stretching of the pyrazole and aromatic rings.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
-
MS (Mass Spectrometry):
-
The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom.
-
Proposed Synthesis Pathway
While a specific published synthesis for this compound has not been identified, a robust and logical synthetic route can be proposed based on well-established pyrazole synthesis methodologies.[11] The most common and versatile method for constructing the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]
The proposed synthesis involves a two-step process:
-
Synthesis of the Pyrazole Core: Condensation of 1-(4-nitrophenyl)butane-1,3-dione with ethylhydrazine.
-
Bromination: Electrophilic bromination of the resulting 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole at the C4 position.
Figure 1: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
-
To a solution of 1-(4-nitrophenyl)butane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol, add ethylhydrazine (1.1 equivalents).
-
The reaction mixture is then heated to reflux for a period of 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from ethanol or by column chromatography on silica gel, to yield the desired 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole.
Step 2: Synthesis of this compound
-
The 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole (1 equivalent) obtained from Step 1 is dissolved in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).
-
A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (1.1 equivalents), is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred for several hours until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with a saturated solution of sodium thiosulfate (to remove any unreacted bromine), followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to afford the final compound, this compound.
Potential Applications in Drug Development
The structural motifs present in this compound suggest its potential as a valuable scaffold in drug discovery, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against various cancer cell lines.[12] The presence of both a bromo and a nitrophenyl group in the target molecule is particularly noteworthy. Research has shown that pyrazole derivatives bearing these substituents can exhibit significant anti-proliferative activity.[1][13][14]
The proposed mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) in cancer cells.[14] The planar aromatic systems of the pyrazole and nitrophenyl rings can facilitate intercalation into DNA or binding to the active sites of key enzymes involved in cell proliferation and survival, such as kinases.
Figure 2: Potential mechanism of anticancer activity.
Further investigation into the cytotoxic effects of this compound against a panel of human cancer cell lines is warranted to fully elucidate its potential as an anticancer agent.
Antimicrobial Activity
The pyrazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents.[2][3][15][16][17] The incorporation of a nitrophenyl group, in particular, has been shown to enhance the antimicrobial properties of various heterocyclic compounds.[2][3] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components and lead to cell death.
The lipophilicity imparted by the ethyl and bromophenyl groups may also contribute to the compound's ability to penetrate microbial cell membranes. Therefore, this compound represents a promising candidate for evaluation against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.
Conclusion and Future Directions
This compound is a strategically designed molecule that holds considerable promise for applications in drug discovery. Its synthesis is feasible through established chemical methodologies, and its structural features suggest a high likelihood of interesting biological activities.
Future research efforts should focus on the following:
-
Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques to confirm its structure and purity.
-
Biological Evaluation: The compound should be screened for its cytotoxic activity against a diverse panel of cancer cell lines and for its antimicrobial activity against clinically relevant bacterial and fungal pathogens.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substituents on the pyrazole and phenyl rings would provide valuable insights into the structure-activity relationships and help in the optimization of lead compounds.
-
Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways involved.
References
- 1. rjb.ro [rjb.ro]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 4. ethyl 4-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio-fount.com [bio-fount.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scielo.org.mx [scielo.org.mx]
- 10. rsc.org [rsc.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. publishatcj.com [publishatcj.com]
- 13. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
An In-depth Technical Guide to the Molecular Structure of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a multitude of therapeutic agents across a wide range of diseases.[3][4] Pyrazole-containing drugs have demonstrated remarkable success in areas such as oncology, anti-inflammatory, and anti-infective therapies.[5][6] The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved pharmaceuticals.[2] The compound of interest, 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, incorporates several key pharmacophoric features: a substituted pyrazole core, a bromine atom which can modulate biological activity and serve as a handle for further chemical modification, and a nitrophenyl group, a common feature in biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, a plausible synthetic pathway, and detailed methodologies for its characterization.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central pyrazole ring substituted at the 1, 3, and 4 positions. An ethyl group is attached to the N1 nitrogen, a 4-nitrophenyl group is at the C3 position, and a bromine atom is at the C4 position.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ |
| Molecular Weight | 312.12 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| XlogP | ~3.5 (Predicted) |
Proposed Synthetic Pathway and Experimental Protocols
A plausible and efficient three-step synthesis of this compound is proposed, starting from the corresponding chalcone. This pathway involves the formation of the pyrazole ring, followed by regioselective bromination and subsequent N-alkylation.
References
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 3. 3-Amino-4-bromopyrazole(16461-94-2) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Introduction
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole is a substituted pyrazole derivative featuring a brominated heterocyclic core, an N-ethyl group, and a C3-linked nitrophenyl moiety. Compounds with such architectures are of significant interest to researchers in medicinal chemistry and materials science due to the versatile pharmacological and physicochemical properties of the pyrazole scaffold.[1][2] The presence of a nitroaromatic group and a halogen substituent introduces specific electronic and reactive characteristics that are crucial for molecular interactions but also present unique challenges regarding chemical stability.
The integrity and purity of a chemical compound are paramount for the reproducibility of scientific experiments and the success of drug development programs. Degradation can lead to a loss of potency, the formation of undesired impurities, and misleading experimental results. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, offers field-proven storage and handling protocols, and details a systematic approach for its stability assessment.
Physicochemical Properties
A foundational understanding of the compound's physicochemical properties is essential for predicting its behavior and designing appropriate storage strategies.
| Property | Value | Source |
| CAS Number | 942920-12-9 | [3] |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [3] |
| Molecular Weight | 296.12 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Appearance | Not specified (typically a solid) | N/A |
Intrinsic Stability Profile & Potential Degradation Pathways
The stability of this compound is governed by the interplay of its three key structural components: the pyrazole core, the 4-nitrophenyl group, and the bromo substituent. The pyrazole ring itself is an aromatic heterocycle known for its relative stability and resistance to oxidation and reduction.[1] However, the substituents introduce specific vulnerabilities.
Thermal Stability
The pyrazole core generally imparts good thermal stability to molecules.[4][5] However, the presence of a nitro group suggests that the compound may undergo thermal decomposition at elevated temperatures. The initial decomposition pathways for highly nitrated pyrazoles can be complex, often involving nitro-nitrite isomerization or cleavage of the C-NO₂ bond.[6][7][8] For typical laboratory and storage conditions below 40°C, thermal degradation is not expected to be a primary concern.
Hydrolytic Stability
The pyrazole ring is generally stable against hydrolysis.[9] Unlike pyrazole derivatives containing labile functional groups like esters, which can degrade rapidly in aqueous media, the ether and carbon-carbon bonds in this molecule are robust.[10][11][12] However, forced degradation studies under extreme pH conditions (strong acid or base) are necessary to definitively rule out any potential hydrolysis, as the overall electronic nature of the substituted ring system could influence its reactivity.
Oxidative Stability
While the pyrazole nucleus is highly resistant to oxidizing agents, oxidative degradation can still occur, potentially initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants.[13][14] The most likely sites for oxidation are not the core ring but potentially the ethyl group or the aromatic phenyl ring, although this typically requires harsh conditions.[15] Standard precautions, such as storage in well-sealed containers, are usually sufficient to prevent significant oxidative degradation.
Photostability
The most significant stability concern for this compound is photodegradation. The 4-nitrophenyl group is a potent chromophore that absorbs ultraviolet (UV) and, to some extent, visible light. Nitroaromatic compounds are well-documented to be photosensitive, undergoing degradation upon irradiation.[16][17] The absorption of photons can promote the molecule to an excited state, initiating degradation pathways that may include photoreduction of the nitro group or cleavage of bonds.[18][19] This susceptibility necessitates stringent protection from light during storage and handling.
The International Council for Harmonisation (ICH) Q1B guidelines provide a standard for photostability testing, recommending exposure to not less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV energy.[20]
Caption: Key potential degradation pathways for the title compound.
Recommended Storage and Handling Conditions
Based on the intrinsic stability profile, the following conditions are recommended to ensure the long-term integrity of this compound.
Solid (Neat) Compound
The solid form of the compound is the most stable for long-term storage.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term (≥ 1 year). [3]2-8°C for short-term. | Low temperatures slow down all potential chemical degradation reactions. |
| Light | Store in complete darkness. Use amber glass vials or wrap containers in aluminum foil.[13] | Prevents photodegradation, which is the primary risk due to the nitroaromatic moiety.[16][18] |
| Atmosphere | Tightly sealed containers. For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).[13] | Protects against moisture and atmospheric oxygen, minimizing risks of hydrolysis and oxidation. |
| Container | Chemically inert glass vials with secure caps. | Prevents leaching or reaction with container materials. |
Compound in Solution
Storing compounds in solution is inherently less stable than storing them as a solid. It is strongly recommended to prepare solutions fresh for each experiment. If temporary storage is unavoidable, the following guidelines should be followed.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use dry, aprotic solvents such as DMSO or DMF. Avoid aqueous or protic solvents (e.g., methanol, ethanol) for storage. | Aprotic solvents prevent potential hydrolysis or solvolysis reactions. |
| Temperature | -20°C or -80°C. | Drastically reduces the rate of degradation in solution. |
| Light | Strict light protection. Use amber or foil-wrapped vials. | Solutions can be even more susceptible to photodegradation than solids. |
| Preparation | Prepare solutions using high-purity, anhydrous solvents. If possible, degas the solvent to remove dissolved oxygen. | Minimizes contaminants that could catalyze degradation. |
| Duration | Store for the shortest possible time. Qualify stability for any intended storage duration beyond 24 hours. | The long-term stability in any solvent is unknown without experimental data. |
Protocol for Stability Assessment
To ensure the trustworthiness of experimental results, a forced degradation study is essential. This process intentionally stresses the compound to identify likely degradation pathways and to develop stability-indicating analytical methods.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pharmajournal.net [pharmajournal.net]
- 3. 942920-12-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. q1scientific.com [q1scientific.com]
A Researcher's Guide to the Solubility Profile of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole in Organic Solvents
An In-depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document outlines the theoretical considerations based on its molecular structure and provides detailed, field-proven protocols for its empirical determination. Understanding the interplay between the solute and various organic solvents is paramount for formulation development, toxicity studies, and ensuring optimal drug delivery.[1][3]
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug discovery and development, the physicochemical properties of a compound dictate its journey from a laboratory curiosity to a clinical candidate. Among these properties, solubility is a cornerstone. Poor aqueous solubility is a major hurdle, often leading to low and erratic absorption, which can compromise the therapeutic effect of a drug.[2][4] Conversely, understanding a compound's solubility in organic solvents is crucial for various stages of development, including synthesis, purification, formulation, and the preparation of stock solutions for in vitro and in vivo testing.[3]
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. The presence of a bromo group, an ethyl substituent, and a nitrophenyl moiety imparts a unique combination of polarity and lipophilicity to the molecule. This guide will delve into the systematic approach required to characterize its solubility, providing researchers with the necessary tools to make informed decisions in their development programs.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] The structure of this compound (Figure 1) suggests a nuanced solubility profile.
-
Polar Moieties: The nitro group (-NO2) and the pyrazole ring itself are polar, capable of dipole-dipole interactions and potentially hydrogen bonding.
-
Nonpolar Moieties: The ethyl group (-CH2CH3) and the phenyl ring are nonpolar, contributing to the molecule's lipophilicity. The bromo group (-Br) is electronegative but also contributes to the overall molecular size and van der Waals interactions.
Based on this structure, it is anticipated that this compound will exhibit limited solubility in highly nonpolar solvents like hexanes and better solubility in solvents of intermediate to high polarity that can engage in dipole-dipole interactions.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure highlights the key functional groups influencing the molecule's polarity and solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through empirical measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2]
Materials and Equipment
-
This compound (analytical standard)
-
A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following workflow outlines the process for determining the solubility of the target compound in a selected organic solvent. This process should be repeated for each solvent of interest.
Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Record the exact weight of the compound added.
-
Pipette a known volume of the desired organic solvent into the vial.[7]
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vial vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours. A longer period (e.g., 48 hours) may be necessary to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Data Interpretation:
-
Calculate the solubility of this compound in the tested solvent, typically expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Classification |
| Hexane | 0.1 | < 0.1 | Very Sparingly Soluble |
| Toluene | 2.4 | 1-5 | Sparingly Soluble |
| Dichloromethane | 3.1 | 10-20 | Soluble |
| Ethyl Acetate | 4.4 | 5-10 | Soluble |
| Acetone | 5.1 | 20-30 | Freely Soluble |
| Ethanol | 5.2 | 15-25 | Soluble |
| Methanol | 6.6 | 10-20 | Soluble |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values are required for a definitive solubility profile.
The results should be interpreted in the context of the solvent's properties. For instance, higher solubility in moderately polar solvents like acetone and dichloromethane would be consistent with the molecule's mixed polarity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate robust and reliable data that is essential for advancing their drug development programs.[3] Further studies could investigate the effect of temperature on solubility, which is crucial for understanding the thermodynamics of dissolution and for designing crystallization processes. Additionally, determining the solubility in various aqueous buffer systems at different pH values would be a critical next step for assessing its potential for oral bioavailability.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. youtube.com [youtube.com]
- 6. chem.ws [chem.ws]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: One-Pot Synthesis of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Abstract
This application note details a robust and efficient one-pot synthesis protocol for 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging a Vilsmeier-Haack reaction followed by in-situ cyclization and bromination, this method circumvents the need for isolating intermediates, thereby improving operational efficiency and overall yield. This guide provides a comprehensive, step-by-step protocol, explains the chemical principles underpinning the methodology, and offers practical insights for researchers, chemists, and professionals in drug development.
Introduction
Pyrazole scaffolds are a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including anti-inflammatory, anti-HIV, and anti-obesity drugs.[1][2] The specific functionalization of the pyrazole ring, such as the introduction of a bromine atom, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.[3] The target molecule, this compound, combines the pharmacologically relevant nitrophenyl and ethyl-pyrazole motifs with a reactive bromine substituent, making it a valuable building block for library synthesis and drug discovery programs.
Traditional multi-step syntheses of such compounds are often laborious and result in cumulative yield losses. One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, offer a more streamlined, economical, and environmentally benign alternative.[4][5][6] This protocol is based on a three-step sequence performed in a single vessel: (1) formation of a reactive β-chlorovinyl aldehyde intermediate from 4-nitroacetophenone via the Vilsmeier-Haack reaction[7][8]; (2) cyclization with ethylhydrazine to form the 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole core; and (3) regioselective bromination at the C4 position using N-Bromosuccinimide (NBS).
Experimental Workflow Overview
The entire synthesis is performed sequentially in a single reaction flask, minimizing handling and purification of intermediates. The workflow is designed for efficiency and scalability.
References
- 1. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. worldresearchersassociations.com [worldresearchersassociations.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Knorr Synthesis of 3-(4-Nitrophenyl) Pyrazole Derivatives
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents.[1][2] This application note provides a comprehensive guide to the Knorr pyrazole synthesis, specifically tailored for the regioselective preparation of 3-(4-nitrophenyl) substituted pyrazoles. We delve into the mechanistic intricacies that govern regioselectivity, offer strategic guidance on precursor selection, and present a detailed, validated protocol for the synthesis of 5-methyl-3-(4-nitrophenyl)-1H-pyrazole. This guide is intended for researchers and professionals in drug discovery and organic synthesis, providing the technical insights necessary for the successful and reproducible synthesis of this important class of compounds.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] This structural motif is a privileged pharmacophore due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The inclusion of a 4-nitrophenyl substituent can further enhance biological activity or serve as a crucial intermediate for further functionalization. The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most robust and versatile methods for constructing the pyrazole ring.[4][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4]
Mechanistic Deep Dive & Regioselectivity Control
The core of the Knorr synthesis is the acid-catalyzed condensation between a 1,3-dicarbonyl compound and a hydrazine to form the pyrazole ring through the loss of two water molecules.[3][4] However, when using an unsymmetrical 1,3-dicarbonyl, the reaction can potentially yield two different regioisomers, which presents a significant synthetic challenge.[1][6][7]
Controlling the regioselectivity to favor the desired 3-(4-nitrophenyl) isomer is paramount. The outcome is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions:[6][7]
-
Electronic Effects: The initial and rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The more electrophilic (electron-deficient) carbonyl carbon will react preferentially.
-
Steric Hindrance: Bulky groups on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[6]
-
Reaction pH: The acidity of the medium can influence the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially altering the reaction pathway.[1][6][7]
Strategy for 3-(4-Nitrophenyl) Derivatives: To ensure the 4-nitrophenyl group is positioned at the C3 position of the pyrazole, the most effective strategy is to utilize a 1,3-dicarbonyl compound that already contains this moiety. Specifically, reacting a 1-(4-nitrophenyl)-1,3-diketone with unsubstituted hydrazine hydrate ensures unambiguous formation of the desired regioisomer. The initial condensation will occur between the more reactive hydrazine (NH₂) and one of the carbonyls, followed by intramolecular cyclization and dehydration.
The diagram below illustrates the accepted mechanism for this targeted synthesis.
Caption: Reaction mechanism for forming 3-(4-nitrophenyl)pyrazoles.
Experimental Protocol: Synthesis of 5-Methyl-3-(4-nitrophenyl)-1H-pyrazole
This protocol details the synthesis from 1-(4-nitrophenyl)butane-1,3-dione and hydrazine hydrate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-(4-Nitrophenyl)butane-1,3-dione | 207.18 | 2.07 g | 10.0 | 1.0 |
| Hydrazine monohydrate (~64% Hydrazine) | 50.06 | 0.60 mL | ~12.0 | ~1.2 |
| Glacial Acetic Acid | 60.05 | 0.5 mL | - | Catalyst |
| Ethanol (95%) | 46.07 | 25 mL | - | Solvent |
| Deionized Water | 18.02 | As needed | - | Workup |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-nitrophenyl)butane-1,3-dione (2.07 g, 10.0 mmol) and ethanol (25 mL).
-
Reagent Addition: Stir the mixture to dissolve the solid. Once dissolved, add glacial acetic acid (0.5 mL) followed by the dropwise addition of hydrazine monohydrate (0.60 mL, ~12.0 mmol) over 2-3 minutes.
-
Scientist's Note: Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity for the initial nucleophilic attack.[4] A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting diketone.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexane). Spot the starting material and the reaction mixture. The reaction is complete when the starting diketone spot has been completely consumed (typically 2-4 hours).
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form.
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2 x 20 mL).
-
-
Purification:
-
Allow the crude product to air-dry on the filter paper.
-
Recrystallize the crude solid from a minimal amount of hot ethanol to obtain the purified product as a pale yellow crystalline solid.
-
Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
-
Typical Yield: 80-90%.
-
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire process from synthesis to characterization.
Caption: Workflow from synthesis to final product characterization.
Characterization Data
The identity and purity of the synthesized 5-methyl-3-(4-nitrophenyl)-1H-pyrazole should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, N-H), δ ~8.3 (d, 2H, Ar-H), δ ~8.0 (d, 2H, Ar-H), δ ~6.7 (s, 1H, pyrazole C4-H), δ ~2.4 (s, 3H, CH₃).[8] |
| ¹³C NMR (DMSO-d₆) | δ ~150.0 (pyrazole C5), δ ~147.0 (pyrazole C3), δ ~146.5 (Ar C-NO₂), δ ~138.0 (Ar C-pyrazole), δ ~126.0 (Ar CH), δ ~124.0 (Ar CH), δ ~105.0 (pyrazole C4), δ ~11.5 (CH₃).[9] |
| FT-IR (KBr, cm⁻¹) | ~3200-3100 (N-H stretch), ~3080 (Ar C-H stretch), ~1595 (C=N stretch), ~1510 & ~1340 (asymmetric and symmetric NO₂ stretch).[8] |
| Mass Spec. (EI) | m/z (M⁺) = 203.07. |
| Melting Point | ~165-168 °C. |
Safety and Handling
-
Hydrazine Derivatives: Hydrazine and its derivatives are highly toxic, corrosive, and suspected carcinogens.[10][11] Always handle hydrazine monohydrate inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (nitrile gloves are a minimum requirement).[10][11][12]
-
Nitrated Aromatic Compounds: 1-(4-Nitrophenyl)butane-1,3-dione is an organic nitro compound. While not shock-sensitive, avoid excessive heating as it can decompose.
-
General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and skin contact with all chemicals.[12] All waste must be disposed of according to local, state, and federal regulations.[13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; Inactive hydrazine (oxidized); Insufficient heating. | Ensure reaction goes to completion via TLC. Use fresh hydrazine monohydrate. Verify reflux temperature is maintained. |
| Oily Product / Fails to Solidify | Presence of impurities; Insufficient cooling during precipitation. | Try scratching the inside of the beaker with a glass rod to induce crystallization. Ensure the water for precipitation is ice-cold. If it remains an oil, attempt to extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo before recrystallizing. |
| Product is Highly Colored | Impurities from starting materials or side reactions. | Perform the recrystallization step carefully, possibly using a small amount of activated charcoal (add to the hot solution and filter hot) to remove colored impurities. |
| Mixture of Isomers (if using a substituted hydrazine) | Poor regioselectivity under the chosen conditions.[1][6] | Consider solvent effects; fluorinated alcohols like TFE or HFIP have been shown to improve regioselectivity in some cases.[14] Adjusting the pH may also influence the outcome.[6] |
Conclusion
The Knorr pyrazole synthesis is a powerful and reliable method for accessing the pyrazole core. By strategically selecting a 1,3-dicarbonyl precursor that contains the desired 4-nitrophenyl moiety, the challenge of regioselectivity can be effectively overcome, leading to the high-yield synthesis of 3-(4-nitrophenyl) pyrazole derivatives. The protocol described herein is robust and reproducible, providing a solid foundation for researchers to synthesize these valuable compounds for applications in drug discovery and materials science.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. connectjournals.com [connectjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1] This application note provides a detailed guide for the Suzuki-Miyaura coupling of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heteroaryl halide featuring a strongly electron-deficient aromatic system. We will explore the mechanistic nuances dictated by the substrate's electronic properties, present a robust and optimized experimental protocol, and offer insights into reaction scope and troubleshooting. This guide is intended for researchers in medicinal chemistry and materials science who are looking to synthesize complex biaryl and heteroaryl-aryl structures.
Introduction and Mechanistic Considerations
The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[2][3] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a Pd(II) intermediate.[1][4]
-
Transmetalation: The organic moiety from the activated organoboron reagent (Ar'-B(OR)₃⁻) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[3][5]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new C-C bond, regenerating the catalytically active Pd(0) species.[1]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Substrate-Specific Insights: The Case of this compound
The specific structure of our substrate introduces key electronic factors that must be considered for successful coupling.
-
The Heteroaryl Halide: The C-Br bond is on a pyrazole ring, a class of heterocycle that is common in pharmaceuticals. Suzuki couplings of bromopyrazoles are well-established.[6][7] Compared to iodo-pyrazoles, bromo-derivatives often show a lower propensity for a key side reaction: dehalogenation.[6]
-
The Electron-Withdrawing Nitro Group: The 4-nitrophenyl substituent exerts a powerful electron-withdrawing effect across the molecule. This has a direct impact on the oxidative addition step. Aryl halides with electron-withdrawing groups are more electron-deficient and typically undergo oxidative addition more readily than their electron-rich counterparts.[1] Therefore, the C-Br bond in the target molecule is considered "activated," which can allow for milder reaction conditions compared to more electron-rich or sterically hindered substrates.
-
Catalyst & Ligand Selection: The success of the reaction is critically dependent on the ligand coordinated to the palladium center. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are paramount. These ligands stabilize the Pd(0) state, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[4] Ligands from the Buchwald dialkylbiaryl phosphine family (e.g., SPhos, XPhos) or chelating phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are excellent choices.[8][9] While the nitro group is generally stable, using highly active catalyst systems allows for lower temperatures and shorter reaction times, minimizing potential side reactions.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Solvents for workup and chromatography (Ethyl acetate, Hexanes, Brine)
-
Drying agent (anhydrous Na₂SO₄ or MgSO₄)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with argon for 15-20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst, Pd(OAc)₂ (0.02 equiv), and the SPhos ligand (0.04 equiv).
-
Heating and Monitoring: Secure a reflux condenser to the flask, ensuring a continued argon atmosphere (e.g., via a balloon or bubbler). Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure coupled product.
Reaction Parameters and Troubleshooting
The conditions provided above are a robust starting point. However, optimization may be required for different boronic acid partners.
Table of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) sources.[5] |
| Ligand | SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich ligands are essential for coupling electron-deficient heteroaryl halides.[4] |
| Pd/Ligand Ratio | 1:2 | A higher ligand ratio ensures the palladium center remains coordinated and active. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is often effective for heteroaryl couplings.[4] Cs₂CO₃ is more aggressive if needed. |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O | Aqueous mixtures are standard; water is crucial for dissolving the base and participating in the catalytic cycle.[1][10] |
| Temperature | 80–110 °C | The activated nature of the substrate allows for moderate temperatures. |
| Boronic Acid | 1.2–1.5 equiv | A slight excess drives the reaction to completion and compensates for potential protodeborylation.[1] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient heat.
-
Solution: Ensure reagents and solvents are properly degassed to avoid catalyst oxidation. Verify the quality of the palladium source and ligand. Consider increasing the temperature in 10 °C increments.
-
-
Dehalogenation of Starting Material:
-
Cause: A common side reaction where the bromine is replaced by a hydrogen atom.
-
Solution: Use a less aggressive base (e.g., K₂CO₃ instead of K₃PO₄). Ensure a sufficient excess of the boronic acid is present.
-
-
Protodeborylation of Boronic Acid:
-
Cause: The boronic acid reacts with water to lose the boron moiety, especially common with electron-deficient or some heteroaryl boronic acids.[1]
-
Solution: Increase the equivalents of boronic acid (up to 2.0). Add the boronic acid in portions over the course of the reaction. Minimize the amount of water in the solvent system if possible.
-
-
Homocoupling of Boronic Acid (Ar'-Ar'):
-
Cause: Oxidative coupling of two boronic acid molecules.
-
Solution: This is often promoted by oxygen. Ensure the reaction is maintained under a strictly inert atmosphere.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly efficient transformation for the synthesis of valuable 4-arylpyrazole derivatives. The electron-deficient nature of the substrate activates the C-Br bond, facilitating the reaction under relatively mild conditions. Success hinges on the rational selection of a bulky, electron-rich phosphine ligand and the maintenance of an inert atmosphere. The protocol detailed herein provides a reliable and scalable method for accessing a diverse range of coupled products, which are of significant interest in the fields of drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Heck Reaction for C-C Bond Formation at the C4 Position of Pyrazoles: A Detailed Protocol for 4-Bromo-Pyrazole Substrates
Introduction: The Strategic Importance of Pyrazole Functionalization
The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The ability to selectively introduce molecular complexity at specific positions on the pyrazole ring is therefore of paramount importance for the development of novel chemical entities. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile tool for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to 4-bromo-pyrazole substrates, a common and accessible starting material.
While the Heck reaction is a mature technology, its application to N-heteroaryl halides, such as 4-bromo-pyrazoles, can present unique challenges.[2] The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning." This guide will address these challenges and provide rational, field-proven protocols to achieve successful and efficient couplings. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental protocol, present a comparative analysis of various reaction conditions, and provide troubleshooting strategies to overcome common hurdles.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][3][4] Understanding this cycle is crucial for rational optimization of reaction conditions.
Figure 1: Catalytic cycle of the Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-pyrazole.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex.
-
Reductive Elimination: A base regenerates the Pd(0) catalyst, completing the cycle.
Experimental Protocol: A General Procedure for the Heck Reaction of a 4-Bromo-Pyrazole
This protocol provides a robust starting point for the Heck coupling of a generic N-substituted 4-bromo-pyrazole with an alkene. Optimization of specific parameters may be necessary for different substrates.
Materials and Equipment
-
N-substituted 4-bromo-pyrazole (1.0 mmol)
-
Alkene (1.2 - 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, or triethyl phosphite, P(OEt)₃, 2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, DMAc, or toluene, 5-10 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (argon or nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Figure 2: Experimental workflow for the Heck reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-substituted 4-bromo-pyrazole (1.0 mmol), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the flask and connect it to a manifold. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (5-10 mL), the base (2.0 mmol), and the alkene (1.2-1.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkenylated pyrazole.
Comparative Analysis of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Heck reaction with 4-bromo-pyrazole substrates. The following table summarizes a selection of reported conditions, highlighting the versatility of this transformation.
| 4-Halo-Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N (5) | DMF | 100 | 95 | [5] |
| 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N (5) | DMF | 100 | 44 | [5] |
| 4-Iodo-1-trityl-1H-pyrazole | tert-Butyl acrylate | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N (5) | DMF | 100 | 90 | [5] |
| 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl (4) | - | Cs₂CO₃ (2) | Dioxane | 100 | 32 | [5] |
| 1-Benzyl-4-bromo-1H-pyrazole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | - | [2] |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | Reflux | Good | [6] |
Note: Yields are often substrate-dependent and the conditions listed serve as a starting point for optimization.
Discussion: Key Considerations for a Successful Heck Reaction
The Crucial Role of the N-Protecting Group
For 4-bromo-1H-pyrazoles, the presence of the acidic N-H proton can interfere with the catalytic cycle. Therefore, protection of the pyrazole nitrogen is often essential for a successful Heck reaction. The choice of the protecting group is critical. A study by Ichikawa et al. on 4-iodo-1H-pyrazoles demonstrated that a bulky trityl group was highly effective, likely by sterically hindering the coordination of the pyrazole nitrogen to the palladium center.[5] Other protecting groups like benzyl may also be suitable.
Catalyst and Ligand Selection: Overcoming Catalyst Poisoning
As previously mentioned, the nitrogen atoms of the pyrazole ring can act as ligands for the palladium catalyst, leading to the formation of inactive complexes. To mitigate this, the use of appropriate ligands is crucial.
-
Electron-rich and sterically bulky phosphine ligands are often employed.[2] Ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) and tri(tert-butyl)phosphine (P(tBu)₃) can promote the desired catalytic cycle by favoring the coordination of the phosphine over the pyrazole nitrogen.
-
N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Heck couplings due to their strong electron-donating properties and steric bulk.[7]
-
Phosphite ligands , such as triethyl phosphite (P(OEt)₃), have been shown to be particularly effective in the Heck reaction of 4-iodo-pyrazoles, leading to high yields.[5] This suggests their utility for the corresponding bromo-pyrazoles as well.
The Influence of the Base and Solvent
The base plays a critical role in the reductive elimination step, regenerating the active Pd(0) catalyst.[1] Both organic bases, like triethylamine, and inorganic bases, such as potassium or cesium carbonate, are commonly used. The choice of base can influence the reaction rate and yield, and empirical screening is often necessary.
The solvent must be able to dissolve the reactants and catalyst and is typically a polar aprotic solvent like DMF, DMAc, or acetonitrile. The reaction temperature is also a key parameter to optimize, with typical ranges between 80-120 °C.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst (oxidation of Pd(0))- Catalyst poisoning by pyrazole nitrogen- Insufficient reaction temperature | - Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere.- Increase the steric bulk and/or electron-donating ability of the ligand.- Increase the N-protecting group size.- Incrementally increase the reaction temperature. |
| Formation of byproducts (e.g., dehalogenation) | - Presence of water or other protic sources- Inefficient β-hydride elimination | - Use anhydrous solvents and reagents.- Screen different bases and solvents to optimize the elimination step. |
| Low yield of desired product | - Suboptimal reaction conditions- Steric hindrance | - Systematically screen different catalysts, ligands, bases, and solvents.- For sterically demanding substrates, consider more active catalyst systems (e.g., palladacycles) or higher reaction temperatures. |
Conclusion
The Heck reaction is a powerful and reliable method for the synthesis of 4-alkenylated pyrazoles from readily available 4-bromo-pyrazole precursors. By understanding the reaction mechanism and carefully selecting the N-protecting group, catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with N-heteroaryl substrates and achieve high yields of the desired products. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel pyrazole-containing molecules for a wide range of applications.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reduction of the Nitro Group on 3-(4-Nitrophenyl)-1H-pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Strategic Importance of 3-(4-Aminophenyl)-1H-pyrazoles in Drug Discovery
The 3-(4-aminophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The primary amino group serves as a critical synthetic handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The most common and efficient route to this essential amine is through the reduction of its nitro precursor, the 3-(4-nitrophenyl)-1H-pyrazole.
This guide provides a detailed examination of established and reliable methods for this pivotal transformation. It moves beyond simple step-by-step instructions to explain the underlying principles, the rationale for selecting specific reagents and conditions, and the potential challenges associated with each approach. The protocols described herein are designed to be self-validating, offering researchers a robust foundation for their synthetic endeavors.
Methodologies for Nitro Group Reduction
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[1] The choice of method depends on several factors, including the presence of other functional groups on the pyrazole scaffold, available laboratory equipment, and scalability requirements. We will explore three primary, field-proven methods: Catalytic Transfer Hydrogenation, Chemical Reduction with Stannous Chloride, and Catalytic Hydrogenation with H₂ gas.
Method 1: Catalytic Transfer Hydrogenation
This technique is a powerful and experimentally convenient alternative to using pressurized hydrogen gas.[2] It involves the use of a hydrogen donor molecule, which transfers hydrogen to the substrate in situ, mediated by a metal catalyst.[2][3] Hydrazine hydrate (N₂H₄·H₂O) is a widely used and effective hydrogen donor for this purpose.[3][4]
Causality and Experimental Choices:
-
Catalyst Selection: The two most common catalysts for this reaction are Raney Nickel (Raney Ni) and Palladium on Carbon (Pd/C).
-
Raney Nickel is often the preferred choice when the substrate contains halogen substituents (Cl, Br, I). Pd/C is highly active and can catalyze hydrodehalogenation, an undesired side reaction.[5]
-
Palladium on Carbon (Pd/C) is extremely efficient but should be used with caution on halogenated arenes.[5][6] However, careful control of reaction conditions can sometimes achieve selective nitro reduction.[6]
-
-
Hydrogen Donor: Hydrazine hydrate is an economical and potent hydrogen source. The reaction is typically exothermic upon addition of hydrazine, requiring careful, dropwise addition, especially on a larger scale.
Experimental Protocol: Reduction using Raney Nickel and Hydrazine Hydrate
This protocol is adapted from a standard procedure for the synthesis of 3-(4-aminophenyl)-pyrazole.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 3-(4-nitrophenyl)-1H-pyrazole derivative (1.0 eq) and Raney Nickel (approx. 15-20% by weight of the nitro compound) in methanol.
-
Heating: Bring the suspension to a gentle reflux.
-
Reagent Addition: Add a solution of hydrazine hydrate (85% solution, approx. 4-5 eq) dropwise to the refluxing suspension. The rate of addition should be controlled to maintain a steady reflux. An exothermic reaction will be observed.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry; the filter cake should be kept wet with solvent (methanol or water) and disposed of properly.
-
Work-up: Wash the filter cake thoroughly with methanol. Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude product, 3-(4-aminophenyl)-1H-pyrazole, can be purified by crystallization from a suitable solvent such as water or an ethanol/water mixture to yield the final product.[4]
Method 2: Chemical Reduction with Stannous Chloride (SnCl₂)
Stannous chloride (tin(II) chloride) is a classic, mild, and reliable stoichiometric reducing agent for converting aromatic nitro compounds to anilines.[5][7] This method is particularly valuable when other reducible functional groups, such as aldehydes, ketones, esters, or nitriles, are present in the molecule, as SnCl₂ often exhibits excellent chemoselectivity.[8][9]
Causality and Experimental Choices:
-
Mechanism: Sn(II) is oxidized to Sn(IV) while reducing the nitro group. The reaction is typically performed in an alcoholic solvent.
-
Stoichiometry: A significant excess of SnCl₂·2H₂O is required to ensure complete conversion. Typically, 4 to 10 molar equivalents are used.[9]
-
Work-up Considerations: The work-up involves basification to precipitate tin salts (as tin hydroxides), which can sometimes make product isolation challenging. Thorough extraction is necessary to recover the product.[10]
Experimental Protocol: Reduction using Stannous Chloride Dihydrate
This protocol is based on general procedures for SnCl₂ reductions.[9][11]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-(4-nitrophenyl)-1H-pyrazole derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5-10 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction can also be accelerated using ultrasonic irradiation.[9]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Remove the solvent under reduced pressure. To the crude residue, add ethyl acetate and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M potassium hydroxide (KOH) solution until the pH is basic.[9] A thick, white precipitate of tin salts will form.
-
Extraction: Filter the mixture if necessary, washing the solid residue thoroughly with ethyl acetate. If filtration is difficult, dilute the mixture with more solvent and water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Method 3: Catalytic Hydrogenation with H₂ Gas
Direct catalytic hydrogenation using molecular hydrogen (H₂) is one of the cleanest and most atom-economical methods for nitro group reduction, producing water as the only byproduct.[12] This method is highly effective for both aromatic and aliphatic nitro compounds.[5]
Causality and Experimental Choices:
-
Equipment: This procedure requires specialized equipment capable of handling flammable hydrogen gas under pressure, such as a Parr hydrogenator or a balloon hydrogenation setup.
-
Catalyst and Pressure: Palladium on carbon (Pd/C) is the most common catalyst.[5] Reactions are typically run under a positive pressure of hydrogen (from a balloon up to 50 psi), which significantly accelerates the reaction rate compared to atmospheric pressure.
-
Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are commonly used.
General Protocol: Reduction using H₂ and Pd/C
Step-by-Step Methodology:
-
Reaction Setup: To a suitable hydrogenation vessel, add the 3-(4-nitrophenyl)-1H-pyrazole derivative (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with nitrogen gas (repeat 3 times). Then, evacuate the nitrogen and introduce hydrogen gas (H₂) to the desired pressure (e.g., via a balloon or from a cylinder).
-
Reaction: Vigorously stir the mixture at room temperature. Hydrogen uptake can often be observed by the deflation of the balloon or a drop in pressure on the gauge.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product, which can then be purified by crystallization or chromatography.
Comparative Summary of Reduction Methods
| Feature | Catalytic Transfer Hydrogenation | Chemical Reduction (SnCl₂) | Catalytic Hydrogenation (H₂ Gas) |
| Hydrogen Source | Hydrazine Hydrate (N₂H₄·H₂O) | Stoichiometric Metal Salt | Molecular Hydrogen (H₂) |
| Primary Catalyst | Raney Ni, Pd/C | None (Stoichiometric) | Pd/C, Pt/C, Raney Ni |
| Typical Solvents | Methanol, Ethanol | Ethanol, Ethyl Acetate | Ethanol, Methanol, Ethyl Acetate |
| Conditions | Reflux (60-80 °C) | Room Temp to 60 °C | Room Temp, 1-4 atm H₂ |
| Advantages | No specialized pressure equipment needed; Good for halogenated substrates (with Raney Ni).[5] | Excellent functional group tolerance; No pressure equipment needed.[8] | High efficiency; Clean (water is the only byproduct); Catalytic.[12] |
| Disadvantages | Use of toxic/carcinogenic hydrazine; Pyrophoric catalyst (Raney Ni). | Requires stoichiometric, often large excess of metal salt; Work-up can be difficult due to tin salt precipitation.[10] | Requires specialized pressure equipment; Potential for dehalogenation with Pd/C.[5][6] |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 3-(4-aminophenyl)-1H-pyrazole derivatives from their nitro precursors.
Caption: General workflow for the reduction of nitrophenyl-pyrazole derivatives.
Conclusion
The reduction of the nitro group on 3-(4-nitrophenyl)-1H-pyrazole derivatives is a critical step in synthesizing valuable pharmaceutical intermediates. The choice between catalytic transfer hydrogenation, chemical reduction with SnCl₂, and direct catalytic hydrogenation depends on the specific substrate, laboratory capabilities, and desired selectivity. For substrates sensitive to hydrodehalogenation, methods employing Raney Nickel or stannous chloride are often superior. For clean, scalable reactions where appropriate equipment is available, direct hydrogenation with H₂ gas is an excellent choice. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate protocol for their synthetic targets.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 9. scispace.com [scispace.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes and Protocols for 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole (CAS No. 942920-12-9) as a versatile intermediate in pharmaceutical research and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] This guide details the synthetic rationale, key functionalization reactions, and step-by-step protocols for leveraging this intermediate in the synthesis of diverse molecular entities. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug design.[1][2] Its structural features allow for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activities. The title compound, this compound, is a strategically designed intermediate featuring three key points of diversification:
-
The C4-Bromo group: This position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and other carbon-based substituents.
-
The N1-Ethyl group: This substituent can influence the compound's solubility, metabolic stability, and interaction with biological targets.
-
The C3-(4-nitrophenyl) group: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or diazotization reactions. This aniline precursor is a common motif in many bioactive molecules.
Synthesis of this compound
Protocol 1: Synthesis of 1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one
This step involves the condensation of 4-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Materials:
-
4-nitroacetophenone
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
Procedure:
-
To a solution of 4-nitroacetophenone (1 eq.) in anhydrous toluene, add DMF-DMA (1.5 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
Protocol 2: Synthesis of 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
This step involves the cyclization of the enaminone with ethylhydrazine.
Materials:
-
1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one
-
Ethylhydrazine sulfate
-
Sodium acetate
-
Ethanol
Procedure:
-
Dissolve the crude enaminone (1 eq.) in ethanol.
-
Add a solution of ethylhydrazine sulfate (1.2 eq.) and sodium acetate (1.5 eq.) in water.
-
Reflux the mixture for 6-8 hours.
-
After cooling, the product may precipitate. If not, concentrate the solution and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole. Purify by column chromatography if necessary.
Protocol 3: Bromination to Yield this compound
This final step introduces the bromine atom at the C4 position.
Materials:
-
1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve the pyrazole (1 eq.) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the title compound.
Application in Cross-Coupling Reactions
The C4-bromo substituent is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl Pyrazoles
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 eq.)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a Schlenk tube under an inert atmosphere (Argon), combine the bromo-pyrazole (1 eq.), arylboronic acid (1.2 eq.), palladium catalyst (5 mol%), and base (2.5 eq.).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture at 90 °C for 6-12 hours, monitoring by TLC.[7]
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 4-aryl-pyrazole derivative.
Expertise & Experience: The choice of palladium catalyst and ligand can be crucial, especially for sterically hindered or electron-deficient boronic acids. For challenging couplings, using a more active pre-catalyst like XPhos Pd G2 may be beneficial.[8]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-ethyl-3-(4-nitrophenyl)-4-phenyl-1H-pyrazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-ethyl-4-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole | 80-90 |
| 3 | 3-Pyridylboronic acid | 1-ethyl-3-(4-nitrophenyl)-4-(pyridin-3-yl)-1H-pyrazole | 70-85 |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyrazoles
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of 4-amino-pyrazole derivatives.[9][10]
Materials:
-
This compound
-
Amine (1.2 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq.)
-
Solvent (e.g., Toluene, anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the bromo-pyrazole (1 eq.), palladium catalyst, ligand, and base.
-
Add anhydrous toluene, followed by the amine (1.2 eq.).
-
Heat the reaction mixture at 100-110 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig aminations. Sterically hindered biaryl phosphine ligands like XPhos or tBuBrettPhos often give superior results for challenging substrates.[10] For primary amines, careful optimization of reaction conditions may be necessary to avoid double arylation.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira and Heck Reactions
Further functionalization at the C4 position can be achieved through Sonogashira coupling to introduce alkynyl moieties or the Heck reaction for the introduction of alkenyl groups.[11][12][13][14][15][16][17][18][19][20] These reactions expand the chemical space accessible from the bromo-pyrazole intermediate. Standard protocols for these transformations are well-documented and can be adapted for this substrate.
Reduction of the Nitro Group and Subsequent Functionalization
The 4-nitrophenyl group is a masked aniline. Its reduction opens up another avenue for derivatization, crucial for many structure-activity relationship (SAR) studies.
Protocol 6: Reduction of the Nitro Group to an Amine
Materials:
-
4-functionalized-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
-
Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Acetic acid)
Procedure (using Iron powder):
-
To a solution of the nitrophenyl-pyrazole (1 eq.) in a mixture of ethanol and acetic acid, add iron powder (5 eq.).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through Celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate to yield the corresponding aniline.[21]
Expertise & Experience: The choice of reducing agent depends on the other functional groups present in the molecule. Catalytic hydrogenation is very effective but may also reduce other functionalities like alkenes or alkynes.[22][23] Tin(II) chloride is a milder alternative.[24]
The resulting 4-aminophenyl group can be further modified, for example, by acylation with acid chlorides or anhydrides, or by sulfonylation with sulfonyl chlorides, to generate a library of compounds for biological screening.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of pyrazole-based compounds with potential pharmaceutical applications. The strategic placement of the bromo and nitro functionalities allows for sequential and diverse modifications, making it an ideal scaffold for the exploration of chemical space in drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to utilize this intermediate effectively in their synthetic endeavors.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. prepchem.com [prepchem.com]
- 22. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 23. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Biological Activity Screening of Novel Pyrazole Compounds
Abstract
Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their extensive pharmacological activities.[1][2][3] This guide provides a comprehensive framework for the initial biological screening of novel pyrazole compounds, targeting key therapeutic areas: oncology, infectious diseases, and inflammation. We present detailed, field-proven protocols for a tiered screening approach, starting with foundational cytotoxicity and antimicrobial assays and progressing to more specific mechanistic studies. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental design, ensuring a robust and self-validating screening cascade.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design.[4] Its structural versatility allows for facile substitution, enabling the fine-tuning of physicochemical properties and biological targets. This has led to the development of numerous successful drugs, most notably Celecoxib, a selective COX-2 inhibitor for treating inflammation.[4] The therapeutic potential of pyrazole derivatives extends to anticancer, antimicrobial, antiviral, and antidiabetic applications, making them a high-priority class for novel compound synthesis and screening.[2][3]
The initial phase of evaluating newly synthesized pyrazole compounds is critical. A well-designed screening cascade should efficiently identify promising lead compounds, provide initial insights into their mechanism of action, and eliminate inactive or overly toxic molecules early in the process. This guide outlines a logical, multi-tiered approach to achieve this.
Screening Cascade Overview
Our recommended workflow begins with broad-spectrum assays to assess general bioactivity and toxicity, followed by more specific, target-oriented assays based on the initial findings.
Caption: High-level workflow for screening novel pyrazole compounds.
Tier 1: Foundational Screening Protocols
The initial tier of screening aims to broadly characterize the biological effects of the novel pyrazole compounds. This stage is crucial for identifying general cytotoxicity and primary antimicrobial activity, which will guide the direction of subsequent, more specialized assays.
In Vitro Cytotoxicity Profiling
Rationale: Before assessing specific therapeutic activities, it is essential to determine the general cytotoxicity of the compounds. This helps to establish a therapeutic window and differentiate between targeted anti-proliferative effects and non-specific toxicity. Tetrazolium reduction assays like MTT and XTT are robust, high-throughput methods to measure cell viability by assessing the metabolic activity of cells.[5][6][7] Viable cells with active metabolism convert the tetrazolium salt (MTT or XTT) into a colored formazan product, the amount of which is proportional to the number of living cells.[5][8][9]
Protocol: XTT Cell Viability Assay
The XTT assay is often preferred over the MTT assay because its formazan product is water-soluble, eliminating the need for a solubilization step and reducing assay time and potential errors.[5][8]
Materials:
-
Cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrazole compounds (dissolved in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT/electron coupling solution according to the manufacturer's protocol.
-
Assay Development: Add 50 µL of the prepared XTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C, protected from light, until a noticeable color change to orange is observed in the control wells.
-
Data Acquisition: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at 450 nm (test wavelength) and 660 nm (reference wavelength) using a microplate reader.[5]
-
Data Analysis: Subtract the reference wavelength absorbance from the test wavelength absorbance. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.[10]
Table 1: Example Cytotoxicity Data for Novel Pyrazole Compounds
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| PYR-001 | HeLa | 5.2 |
| PYR-001 | A549 | 8.9 |
| PYR-002 | HeLa | > 100 |
| PYR-002 | A549 | > 100 |
| Doxorubicin | HeLa | 0.8 |
Primary Antimicrobial Screening
Rationale: Pyrazole derivatives have shown significant potential as antimicrobial agents.[1][3][11] A primary screen using the broth microdilution method is a quantitative and efficient way to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds against a panel of clinically relevant bacteria and fungi.[12][13] This assay identifies the lowest concentration of a compound that prevents visible microbial growth.
Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Novel pyrazole compounds (dissolved in DMSO)
-
Sterile 96-well U-bottom microplates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: Dispense 100 µL of broth into all wells of a 96-well plate. Add 100 µL of the stock pyrazole compound (e.g., at 256 µg/mL) to the first well. Perform a two-fold serial dilution by transferring 100 µL from well to well, down to the 10th well. Discard the final 100 µL from well 10.[13] Wells 11 (no compound) and 12 (no compound, no inoculum) will serve as the growth and sterility controls, respectively.[13]
-
Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[13]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[13]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13] Optionally, a viability indicator like resazurin can be added to aid in endpoint determination.[14]
Tier 2: Target-Specific & Mechanistic Assays
Based on the results from Tier 1, compounds can be funneled into more specific assays to elucidate their potential mechanism of action.
Anticancer Mechanistic Assays
For compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM), investigating their effect on key cancer-related pathways is the next logical step. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[15]
Caption: Targeting microtubule dynamics for anticancer activity.
Protocol: In Vitro Tubulin Polymerization Assay
Rationale: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[15][16] The polymerization process can be monitored in real-time by measuring the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.[15] This allows for the identification of both polymerization inhibitors (like vinca alkaloids) and stabilizers (like taxanes).
Materials:
-
Tubulin Polymerization Assay Kit (containing >99% pure bovine tubulin, GTP, general tubulin buffer, and a fluorescent reporter)
-
Known inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls
-
Black, 96-well flat-bottom microplates (low-binding)
-
Fluorescence microplate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in general tubulin buffer supplemented with 1 mM GTP, glycerol, and the fluorescent reporter, as per the manufacturer's protocol.[15][17]
-
Plate Setup: Pre-warm the microplate reader and the 96-well plate to 37°C.
-
Compound Addition: Add 5 µL of 10x concentrated test compounds, controls (Nocodazole, Paclitaxel), or vehicle (buffer with DMSO) to the appropriate wells of the pre-warmed plate.[15]
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.[15]
-
Fluorescence Monitoring: Immediately place the plate in the reader and begin kinetic measurements of fluorescence intensity (e.g., Ex/Em suitable for the reporter dye) every 30-60 seconds for 60-90 minutes at 37°C.[18]
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the test compounds to the vehicle control. Inhibitors will show a decreased rate and extent of polymerization, while stabilizers will show an increased rate and extent.
Anti-inflammatory Mechanistic Assays
For compounds with low cytotoxicity, exploring anti-inflammatory potential is a promising avenue, given the precedence of pyrazoles like Celecoxib.[4] Key mechanisms of inflammation involve the cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) by macrophages.[4][19]
Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
Rationale: Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[19][20] This assay measures the activity of recombinant human COX-2 by detecting the generation of Prostaglandin G2, an intermediate product, via a fluorescent probe.[20][21]
Materials:
-
COX-2 Inhibitor Screening Kit (containing recombinant human COX-2, assay buffer, COX probe, cofactor, and arachidonic acid substrate)
-
Celecoxib (as a positive control inhibitor)
-
White, opaque 96-well microplates
-
Fluorescence microplate reader with kinetic mode
Procedure:
-
Reagent Preparation: Prepare all kit components as directed by the manufacturer. Dissolve test compounds and Celecoxib in a suitable solvent like DMSO.[20][21]
-
Reaction Setup: In each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[21]
-
Compound/Control Addition: Add 10 µL of the diluted test inhibitor, Celecoxib (inhibitor control), or assay buffer (enzyme control) to the appropriate wells.[20]
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Initiation and Measurement: Pre-set the plate reader to 25°C, kinetic mode, with Ex/Em = 535/587 nm.[21] Initiate the reaction by adding the arachidonic acid substrate to all wells. Immediately begin measuring the fluorescence kinetically for 5-10 minutes.[20][21]
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the fluorescence curve. Determine the percent inhibition for each compound relative to the enzyme control. Calculate the IC₅₀ value for active compounds.
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a key mediator of inflammatory damage. This assay measures the inhibitory effect of pyrazole compounds on NO production by quantifying nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess reagent.[22][23][24]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well clear flat-bottom microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 1.5 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.[22]
-
Compound Pre-treatment: Treat the cells with various concentrations of the pyrazole compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[22]
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[22]
-
Add an equal volume of Griess reagent to each well containing supernatant and standards.[22]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540-550 nm.[23]
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
Conclusion and Future Directions
This guide provides a robust, tiered framework for the initial biological evaluation of novel pyrazole compounds. The protocols described herein are designed to be efficient, reproducible, and informative, allowing for the rapid identification of compounds with promising anticancer, antimicrobial, or anti-inflammatory properties. Positive hits from this screening cascade should be subjected to further investigation, including more advanced mechanistic studies, in vivo efficacy models, and ADME/Tox profiling, to validate their therapeutic potential and advance them through the drug discovery pipeline.
References
- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. biotium.com [biotium.com]
- 9. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. assaygenie.com [assaygenie.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 24. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b [mdpi.com]
Protocol for N-ethylation of 3-(4-nitrophenyl)-1H-pyrazole
An Application Note for the Regioselective N-Ethylation of 3-(4-nitrophenyl)-1H-pyrazole
Authored by: A Senior Application Scientist
Introduction: The Significance of N-Alkylated Pyrazoles in Modern Chemistry
N-substituted pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. Their prevalence in medicinal chemistry is particularly noteworthy, with several FDA-approved drugs featuring this scaffold. The specific substitution pattern on the pyrazole ring is critical for biological activity, and thus, methods for the controlled and regioselective functionalization of the pyrazole nucleus are of paramount importance.
This application note provides a detailed, field-proven protocol for the N-ethylation of 3-(4-nitrophenyl)-1H-pyrazole. We will delve into the mechanistic underpinnings of the reaction, the critical factors governing regioselectivity, and a step-by-step guide for synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for preparing N-alkylated pyrazoles.
Mechanistic Insight: The Challenge of Regioselectivity
The N-alkylation of an unsymmetrical pyrazole, such as 3-(4-nitrophenyl)-1H-pyrazole, presents a classic chemical challenge: regioselectivity. The pyrazole ring contains two nitrogen atoms, N1 and N2, both of which are nucleophilic upon deprotonation. This can lead to a mixture of two constitutional isomers: 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole and 1-ethyl-5-(4-nitrophenyl)-1H-pyrazole.
The regiochemical outcome is a delicate interplay of steric and electronic factors, as well as reaction conditions like the choice of base and solvent.[1]
-
Steric Effects : Alkylation typically occurs at the less sterically hindered nitrogen atom.[1] In our substrate, the bulky 4-nitrophenyl group at the C3 position sterically encumbers the adjacent N2 atom. Consequently, the ethylating agent is more likely to approach and react with the N1 atom.
-
Reaction Conditions : The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a standard and effective method for deprotonating the pyrazole. This generates the pyrazolide anion. The use of NaH has been shown to prevent the formation of regioisomeric products in certain cases, favoring a single isomer.[2][3]
The protocol described herein is optimized to favor the formation of the N1-alkylated isomer, leveraging steric hindrance as the primary control element.
Experimental Protocol: N-Ethylation of 3-(4-nitrophenyl)-1H-pyrazole
This protocol details the synthesis of 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole. It is designed as a self-validating system, incorporating in-process controls and definitive analytical characterization.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Form | Hazards |
| 3-(4-nitrophenyl)-1H-pyrazole | C₉H₇N₃O₂ | 189.17 | Solid | Irritant |
| Sodium Hydride (60% in oil) | NaH | 24.00 | Solid | Water-reactive, Flammable, Corrosive[4][5][6] |
| Ethyl Iodide | C₂H₅I | 155.97 | Liquid | Toxic, Irritant, Light-sensitive |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Liquid | Flammable, Peroxide-former |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Liquid | Flammable, Irritant |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Solution | Irritant |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Solid | Hygroscopic |
Safety Precautions
-
Sodium Hydride (NaH) : NaH is a highly water-reactive substance that liberates flammable hydrogen gas upon contact with moisture.[5] It must be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[5][6] Use appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a flame-retardant lab coat.[5][6][7] A Class D fire extinguisher for combustible metals must be available.[5]
-
Ethyl Iodide : Ethyl iodide is toxic and an irritant. Handle in a well-ventilated fume hood.
-
Solvents : Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system. All organic solvents are flammable and should be kept away from ignition sources.
Step-by-Step Methodology
-
Reaction Setup :
-
Thoroughly flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen or argon gas. Maintain this inert atmosphere throughout the reaction.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the flask.
-
Add anhydrous THF via syringe to create a suspension (approx. 0.5 M concentration relative to the pyrazole).
-
-
Deprotonation :
-
In a separate, dry flask, dissolve 3-(4-nitrophenyl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the NaH suspension to 0 °C using an ice-water bath.
-
Slowly add the pyrazole solution dropwise to the stirred NaH suspension over 15-20 minutes. Effervescence (H₂ gas evolution) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium pyrazolide salt.
-
-
N-Ethylation :
-
Re-cool the reaction mixture to 0 °C.
-
Add ethyl iodide (1.2 equivalents) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quench and Work-up :
-
Cool the reaction mixture to 0 °C.
-
CAUTION : Quench the reaction by very slowly and carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH.
-
Once the effervescence ceases, transfer the mixture to a separatory funnel.
-
Dilute with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification :
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the purified 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole.
-
Experimental Workflow Visualization
Caption: Workflow for the N-ethylation of 3-(4-nitrophenyl)-1H-pyrazole.
Characterization and Validation: Confirming the Product
To ensure the protocol's success and validate the product's identity and purity, a comprehensive analytical characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for confirming the structure and assessing the regioselectivity.[8]
-
¹H NMR : Expect to see characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.5 ppm), distinct signals for the pyrazole ring protons, and the AA'BB' system for the 4-nitrophenyl group. The chemical shifts of the pyrazole H-4 and H-5 protons will be key to distinguishing between the N1 and N2 isomers.
-
¹³C NMR : The spectrum will confirm the number of unique carbons, with signals corresponding to the ethyl group, the pyrazole ring, and the nitrophenyl substituent.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.
-
Melting Point (M.P.) : A sharp melting point for the crystalline product indicates high purity.
The successful synthesis will yield 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole as the major product, which can be fully characterized by these methods to confirm its structure and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. nj.gov [nj.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application in the Synthesis of Kinase Inhibitors: A Detailed Guide for Drug Development Professionals
Introduction: The Central Role of Kinases and the Imperative for Innovative Synthesis
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including growth, differentiation, and metabolism.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[3][4][5][6] Consequently, the development of small molecule kinase inhibitors has revolutionized targeted therapy, shifting the paradigm from cytotoxic chemotherapy to precision oncology.[4] As of 2021, over 70 small molecule kinase inhibitors have received FDA approval, a testament to the intense research and development in this area.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors. We will delve into the core synthetic strategies, explore pivotal chemical reactions with mechanistic insights, and provide detailed, field-proven protocols for the synthesis of exemplary kinase inhibitors. Our focus is on the "why" behind the "how," offering a deeper understanding of the chemical logic that underpins the creation of these life-saving medicines.
Pillar 1: Foundational Synthetic Strategies in Kinase Inhibitor Discovery
The journey to a clinically successful kinase inhibitor is paved with intricate medicinal chemistry strategies. While numerous approaches exist, three pillars form the foundation of modern kinase inhibitor synthesis:
-
Structure-Based Drug Design (SBDD): This rational approach leverages the three-dimensional structure of the target kinase to design inhibitors that fit precisely into the ATP-binding site or allosteric pockets.[7][8] SBDD allows for the optimization of potency and selectivity by designing molecules that make specific, high-affinity interactions with the protein. Many of the most successful kinase inhibitors, including gefitinib and erlotinib, were developed using SBDD.[9]
-
Fragment-Based Drug Design (FBDD): FBDD begins by screening small, low-affinity "fragments" that bind to the target kinase. These fragments are then grown or linked together to create a more potent lead compound.[7] This approach is particularly useful for identifying novel chemical scaffolds and exploring new areas of chemical space.
-
Privileged Scaffolds and Diversity-Oriented Synthesis: Certain heterocyclic cores, such as quinazoline, pyrimidine, and pyridine, are considered "privileged scaffolds" as they are frequently found in potent kinase inhibitors.[7][10] Diversity-oriented synthesis aims to create large and diverse libraries of compounds based on these privileged scaffolds, which can then be screened for activity against a panel of kinases.
Pillar 2: The Synthetic Chemist's Toolkit: Key Reactions and Mechanisms
The construction of complex kinase inhibitors relies on a robust toolkit of chemical reactions. Among the most powerful and widely used are palladium-catalyzed cross-coupling reactions, which have transformed the way medicinal chemists approach the synthesis of carbon-carbon and carbon-heteroatom bonds.[11]
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and highly reliable method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[12][13] Its tolerance of a wide range of functional groups and generally mild reaction conditions have made it a staple in pharmaceutical synthesis.[11] For instance, the synthesis of the CDK4/6 inhibitor abemaciclib incorporates a Suzuki cross-coupling reaction.[11]
The Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The formation of an aromatic carbon-nitrogen bond is a crucial step in the synthesis of a vast number of kinase inhibitors. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate, has become the premier method for this transformation.[11][14] It offers significant advantages over older methods, such as broader substrate scope and milder reaction conditions.[14][15] The synthesis of the novel tyrosine kinase inhibitor AKN028, for example, utilizes a key Buchwald-Hartwig amination step.[16]
The Pictet-Spengler Reaction: Constructing Heterocyclic Core Structures
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic system.[17][18][19] This reaction is particularly important in the synthesis of alkaloids and other natural products, and its principles have been applied to the synthesis of kinase inhibitors with specific heterocyclic cores.[20][21]
Visualizing the Synthetic Landscape
To better understand the interplay of these concepts, the following diagrams illustrate a generic kinase signaling pathway, a typical synthetic workflow for kinase inhibitors, and the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the mechanism of action of a typical kinase inhibitor.[22][23]
Caption: A generalized workflow for the discovery and development of a new kinase inhibitor, from initial target identification to clinical trials.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.[13]
Pillar 3: Protocols in Practice - The Synthesis of Imatinib and Gefitinib
To translate theory into practice, we provide detailed, step-by-step protocols for the synthesis of two landmark kinase inhibitors: Imatinib (Gleevec®), a treatment for chronic myeloid leukemia, and Gefitinib (Iressa®), used in the treatment of non-small-cell lung cancer.
Protocol 1: A Convergent Synthesis of Imatinib
Imatinib's structure, featuring a central pyrimidine ring linked to substituted aniline and benzamide moieties, lends itself to a convergent synthetic strategy. One common approach involves a key C-N coupling reaction.[24][25][26][27][28]
Step 1: Synthesis of N-(5-bromo-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
This intermediate is prepared by the condensation of 3-(dimethylamino)-1-(3-pyridyl)propen-1-one with N-(5-bromo-2-methylphenyl)guanidine nitrate.
-
Reagents and Conditions:
-
3-(dimethylamino)-1-(3-pyridyl)propen-1-one (1.0 eq)
-
N-(5-bromo-2-methylphenyl)guanidine nitrate (1.1 eq)
-
Sodium hydroxide (2.0 eq)
-
2-Methoxyethanol
-
Reflux, 16 h
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzamide
This fragment is synthesized from 4-cyanobenzyl bromide and N-methylpiperazine, followed by hydrolysis of the nitrile.
-
Reagents and Conditions (Alkylation):
-
4-Cyanobenzyl bromide (1.0 eq)
-
N-methylpiperazine (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Acetonitrile
-
Room temperature, 12 h
-
-
Reagents and Conditions (Hydrolysis):
-
4-(4-methylpiperazin-1-ylmethyl)benzonitrile (from previous step)
-
Sulfuric acid (concentrated)
-
Heat to 100 °C, 2 h
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto ice.
-
Basify with aqueous sodium hydroxide to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Step 3: Final Buchwald-Hartwig Coupling to Yield Imatinib
The two key fragments are coupled using a palladium catalyst to form the final product.
-
Reagents and Conditions:
-
N-(5-bromo-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq)
-
4-(4-methylpiperazin-1-ylmethyl)benzamide (1.1 eq)
-
Pd₂(dba)₃ (0.05 eq)
-
Xantphos (0.1 eq)
-
Sodium tert-butoxide (1.5 eq)
-
Toluene (anhydrous)
-
100 °C, 24 h
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter through celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Imatinib.
-
| Reaction | Key Transformation | Catalyst/Reagent | Significance |
| Step 1 | Pyrimidine ring formation | Guanidine condensation | Forms the core heterocyclic scaffold |
| Step 2 | Side chain synthesis | SN2 and nitrile hydrolysis | Builds the benzamide side chain |
| Step 3 | C-N bond formation | Buchwald-Hartwig amination | Couples the key fragments |
Table 1: Summary of the key reactions in the synthesis of Imatinib.
Protocol 2: A Linear Synthesis of Gefitinib
Gefitinib, a quinazoline-based EGFR inhibitor, is often synthesized via a linear sequence starting from a substituted anthranilic acid derivative.[9][29][30][31][32][33]
Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one
This step involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamide.
-
Reagents and Conditions:
-
2-amino-4,5-dimethoxybenzoic acid (1.0 eq)
-
Formamide (excess)
-
180 °C, 4 h
-
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Step 2: Chlorination to 4-chloro-6,7-dimethoxyquinazoline
The quinazolinone is converted to the more reactive chloroquinazoline.
-
Reagents and Conditions:
-
6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess)
-
Dimethylformamide (catalytic)
-
Reflux, 3 h
-
-
Work-up and Purification:
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the solid product.
-
Step 3: Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline
This is a key step where the aniline fragment is introduced.
-
Reagents and Conditions:
-
4-chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
3-chloro-4-fluoroaniline (1.1 eq)
-
Isopropanol
-
Reflux, 4 h
-
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Filter the precipitated hydrochloride salt.
-
Wash with isopropanol and dry.
-
Step 4: Synthesis of Gefitinib via Williamson Ether Synthesis
The final morpholine side chain is installed.
-
Reagents and Conditions:
-
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (from previous step)
-
3-morpholinopropan-1-ol (1.5 eq)
-
Sodium hydride (1.5 eq)
-
Dimethylformamide (anhydrous)
-
80 °C, 6 h
-
-
Work-up and Purification:
-
Cool the reaction and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by recrystallization to obtain Gefitinib.
-
| Reaction | Key Transformation | Reagent | Purpose |
| Step 1 | Cyclization | Formamide | Forms the quinazolinone core |
| Step 2 | Chlorination | Thionyl chloride | Activates the C4 position |
| Step 3 | SNAr | 3-chloro-4-fluoroaniline | Introduces the aniline moiety |
| Step 4 | Williamson Ether Synthesis | 3-morpholinopropan-1-ol | Installs the solubilizing side chain |
Table 2: Summary of the key reactions in the synthesis of Gefitinib.
Conclusion: The Future of Kinase Inhibitor Synthesis
The field of kinase inhibitor synthesis is continually evolving, driven by the need for more potent, selective, and safer drugs, as well as the imperative for more efficient and sustainable manufacturing processes.[34][35][36][37] Emerging trends include the development of covalent and allosteric inhibitors to overcome drug resistance, the application of flow chemistry for safer and more efficient scale-up, and the use of biocatalysis to perform complex transformations with high stereoselectivity.[20][27][38][39] By understanding the fundamental principles of synthetic organic chemistry and embracing these innovative technologies, the scientific community is well-positioned to continue delivering the next generation of life-changing kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 4. journaljcti.com [journaljcti.com]
- 5. researchgate.net [researchgate.net]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. recipharm.com [recipharm.com]
- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 18. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. KEGG PATHWAY Database [genome.jp]
- 24. pubs.acs.org [pubs.acs.org]
- 25. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 26. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 27. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 30. thieme-connect.de [thieme-connect.de]
- 31. ukm.my [ukm.my]
- 32. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 33. researchgate.net [researchgate.net]
- 34. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 37. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 39. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Derivatization of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole for Structure-Activity Relationship (SAR) Studies
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The inherent stability and versatile substitution patterns of the pyrazole ring make it an ideal template for designing compound libraries for Structure-Activity Relationship (SAR) studies.[4][5][6][7]
This guide details a strategic approach to the derivatization of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole (1) , a versatile starting material for generating a diverse library of analogues. The molecule presents two primary, orthogonal handles for chemical modification:
-
The C4-Bromo Group: An ideal site for introducing molecular complexity and exploring steric and electronic effects through transition-metal-catalyzed cross-coupling reactions.[8]
-
The C3-(4-nitrophenyl) Moiety: The nitro group can be readily reduced to a primary amine, which serves as a nucleophilic anchor for a multitude of subsequent functionalizations.[9][10]
By systematically modifying these positions, researchers can probe the specific structural requirements for biological activity, identifying key pharmacophoric features and vectors for optimization. This document provides field-proven, self-validating protocols for key transformations to empower researchers in drug discovery and development.
Overall Derivatization Strategy
The derivatization plan is designed as a branched synthetic pathway, allowing for the exploration of chemical space around two distinct regions of the core molecule. This dual-pronged approach maximizes the structural diversity of the resulting library from a single, common intermediate.
Caption: Branched derivatization strategy for SAR studies.
Protocol 1: Chemoselective Reduction of the Aryl Nitro Group
Principle & Rationale
The conversion of the electron-withdrawing nitro group to an electron-donating amino group is a pivotal first step in Pathway A. This transformation fundamentally alters the electronic properties of the C3-phenyl ring and introduces a versatile nucleophilic handle for subsequent reactions. While catalytic hydrogenation is a common method for nitro reduction, it carries a significant risk of hydrodebromination at the sensitive C4 position.[10] Therefore, a chemoselective chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media is strongly recommended to preserve the bromine handle for potential future modifications.[9][11] The SnCl₂ method is presented here for its reliability and generally clean conversions.
Workflow: Nitro Group Reduction
Caption: Step-wise workflow for the reduction of the nitro group.
Materials & Reagents
-
This compound (1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure
-
To a round-bottom flask, add the starting pyrazole (1) (1.0 equiv) and absolute ethanol (approx. 15 mL per 1 g of substrate).
-
Stir the suspension at room temperature to ensure even mixing.
-
Add tin(II) chloride dihydrate (5.0 equiv) to the mixture in portions over 10 minutes. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice and basify by slowly adding saturated NaHCO₃ solution until the pH is ~8. Vigorous gas evolution (CO₂) will occur.
-
The resulting slurry is transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of EtOH used).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification & Characterization
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Expected Product (2): 4-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)aniline.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitro group signals in the IR spectrum and the appearance of characteristic N-H stretches (~3300-3500 cm⁻¹) are indicative of a successful reaction.
Self-Validation & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
|---|---|---|
| Reaction Time | 2-4 hours | If incomplete, add an additional 0.5-1.0 equiv of SnCl₂ and reflux for another hour. |
| TLC Analysis | Disappearance of starting material spot and appearance of a new, more polar spot (lower Rf). | Streaking on the TLC plate may indicate tin salts; ensure the workup is thoroughly basic. |
| Yield | 75-90% | Low yield may result from incomplete reaction or inefficient extraction due to tin salt emulsions. Filter the emulsion if it forms. |
| Appearance | Off-white to pale yellow solid. | Darker colors may indicate impurities; ensure thorough purification. |
Protocol 2 & 3: Parallel Acylation and Sulfonylation of the Aniline Intermediate
Principle & Rationale
With the key aniline intermediate (2) in hand, a diverse library can be rapidly generated. Acylation (Protocol 2) and sulfonylation (Protocol 3) are robust reactions that introduce a wide variety of substituents onto the amino group. This allows for the systematic exploration of how different sizes, electronic properties, and hydrogen-bonding capabilities at this position affect biological activity. These reactions are typically high-yielding and can be performed in parallel to accelerate library synthesis.
General Procedure (Acylation/Sulfonylation)
-
Dissolve the aniline intermediate (2) (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (TEA) or pyridine (1.5 equiv), and cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride/anhydride (for Protocol 2) or sulfonyl chloride (for Protocol 3) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM or EtOAc.
-
Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.
Data Table: Exemplar Reagents for Library Generation
| Protocol | Reagent Type | Reagent Name | Resulting Functional Group |
| 2 | Acyl Chloride | Acetyl Chloride | Acetamide |
| 2 | Acyl Chloride | Benzoyl Chloride | Benzamide |
| 2 | Acyl Chloride | Cyclopropanecarbonyl chloride | Cyclopropyl carboxamide |
| 3 | Sulfonyl Chloride | Methanesulfonyl Chloride | Methanesulfonamide |
| 3 | Sulfonyl Chloride | Benzenesulfonyl Chloride | Benzenesulfonamide |
| 3 | Sulfonyl Chloride | 4-Toluenesulfonyl Chloride | Tosylamide |
Protocol 4: Suzuki-Miyaura Cross-Coupling at the C4-Position
Principle & Rationale
The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[12] It enables the direct installation of a vast array of aryl and heteroaryl moieties at the C4-position of the pyrazole core, using the bromo-substituted starting material (1) . This modification dramatically alters the steric profile and electronic nature of the molecule, which is crucial for probing interactions within a biological target's binding pocket. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.[13][14]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Materials & Reagents
-
This compound (1)
-
Aryl or heteroaryl boronic acid (or pinacol ester) (1.2-1.5 equiv)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)
-
Solvent system, e.g., Toluene/Water (6:1) or 1,4-Dioxane/Water.[15]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line
Step-by-Step Procedure
-
To a round-bottom flask, add the bromo-pyrazole (1) (1.0 equiv), the boronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Add the solvent system (e.g., Toluene/Water 6:1, approx. 10 mL per 0.3 mmol of substrate).
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Under a positive pressure of inert gas, add the palladium catalyst Pd(PPh₃)₄ (0.05 equiv).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.[15]
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification & Characterization
-
The crude residue is purified by flash column chromatography on silica gel (Hexane/EtOAc).
-
Expected Products (Library B): 4-Aryl-1-ethyl-3-(4-nitrophenyl)-1H-pyrazoles.
-
Characterization: Confirm structure via NMR and MS. Successful coupling is indicated by the disappearance of the C4-H signal (if present in the starting material, though not in this case) and the appearance of new aromatic signals from the coupled boronic acid.
Self-Validation & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
|---|---|---|
| Reaction Color | Often turns dark brown or black. | This is normal for palladium-catalyzed reactions. |
| TLC Analysis | Complete consumption of the bromo-pyrazole. | If the reaction stalls, deactivation of the catalyst is likely. Ensure the system is rigorously deoxygenated. An additional charge of catalyst can sometimes restart the reaction. |
| Yield | 50-85% | Low yields can be due to catalyst deactivation or competitive deboronation of the boronic acid. Using a stronger base like K₃PO₄ can sometimes help. |
| Side Products | Homocoupling of the boronic acid (R²-R²) or debromination of the starting material. | Adjusting the stoichiometry, base, or catalyst loading can minimize these side reactions. Debromination is a known issue in some systems.[16] |
Conclusion
The protocols outlined in this application note provide a robust and logical framework for the synthesis of a diverse library of compounds derived from this compound. By systematically modifying the C3-phenyl ring and the C4-position of the pyrazole core, researchers can effectively map the structure-activity landscape of this chemical series. The resulting data is invaluable for identifying lead compounds, optimizing potency and selectivity, and ultimately accelerating the drug discovery process.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.org.mx [scielo.org.mx]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful heterocyclic synthesis. Here, we address common challenges, particularly side product formation, in a practical, question-and-answer format. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. Why is this happening and how can I control it?
This is the most common challenge in the Knorr pyrazole synthesis. The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[1][2][3] The subsequent cyclization and dehydration then lead to two different pyrazole products, which can be difficult to separate.
The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4]
Core Mechanistic Insight: The reaction proceeds via the formation of a hydrazone intermediate. The key to controlling regioselectivity is to influence which carbonyl group is attacked first by the more nucleophilic nitrogen of the substituted hydrazine.
-
Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon will react faster. Electron-withdrawing groups on the dicarbonyl substrate will activate the adjacent carbonyl for attack.[4]
-
Steric Effects: The less sterically hindered carbonyl group is a more accessible site for nucleophilic attack, especially when using bulky hydrazines or dicarbonyls.[4]
-
Reaction Conditions (pH): This is your most powerful tool for control. The pH of the medium dictates the reactivity of both starting materials.[3][5]
-
Under acidic conditions: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.[5][6] The selectivity is often governed by the stability of the resulting hydrazone intermediate.
-
Under neutral/basic conditions: The inherent electronic differences between the carbonyls play a more significant role.
-
Troubleshooting & Optimization Protocol: Controlling Regioselectivity
If you are facing issues with regioisomeric mixtures, follow this systematic approach to optimize your reaction for a single isomer.
Step 1: Analyze Your Substrates
-
Identify the more electrophilic carbonyl: Look for adjacent electron-withdrawing groups (e.g., -CF₃, -COOR). This is the likely site of attack under neutral conditions.
-
Identify the less sterically hindered carbonyl: This is the likely site of attack if your substrates have bulky groups.
Step 2: pH Modification
-
Run the reaction in acidic medium: Add a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid. Acid catalysis has a marked effect on the rate of pyrazole formation and can significantly influence the isomeric ratio.[5] Start with glacial acetic acid as the solvent or co-solvent.[7]
-
Rationale: Acid protonates a carbonyl oxygen, making the carbon a "harder" electrophile. The more nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH₂) will preferentially attack the carbonyl that leads to the most stable intermediate.
Step 3: Temperature and Solvent Adjustment
-
Lower the temperature: Running the reaction at 0 °C or even lower can enhance selectivity by favoring the kinetically controlled product.[8]
-
Vary the solvent: The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the stability of charged intermediates, thereby affecting the regiochemical outcome.[3] Compare results in polar protic solvents (e.g., EtOH, AcOH) versus aprotic solvents (e.g., Toluene, Dioxane).
Step 4: Alter Reactant Stoichiometry
-
Recent studies have shown that varying the ratio of the diketone to the hydrazine can influence the regioisomeric ratio.[3] Try running the reaction with a slight excess of either the hydrazine or the dicarbonyl compound and analyze the product distribution.
The following table summarizes the key factors influencing regioselectivity:
| Factor | Influence on Regioselectivity | Recommended Action |
| pH | Controls the protonation state and reactivity of both reactants. Often the most critical factor.[4][5] | Start with acidic conditions (e.g., acetic acid) to favor a specific pathway. |
| Sterics | Bulky groups on either reactant direct the attack to the less hindered carbonyl.[4] | If possible, choose substrates that leverage steric hindrance for selectivity. |
| Electronics | Electron-withdrawing groups activate the adjacent carbonyl for nucleophilic attack.[4] | Analyze the electronic nature of your dicarbonyl to predict the likely site of initial reaction. |
| Temperature | Lower temperatures favor the kinetic product, which may be a single isomer. | Perform the initial condensation at a reduced temperature (e.g., 0 °C). |
Below is a workflow to guide your troubleshooting process for regioisomer control.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of crude 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole (CAS 942920-12-9). We will address common issues through a series of frequently asked questions and troubleshooting scenarios, grounded in established chromatographic principles and field-proven experience.
Section 1: Understanding the Analyte & Initial Strategy
Before commencing any purification, a fundamental understanding of the target molecule's physicochemical properties is paramount. This compound is a moderately polar molecule. The presence of the nitro group and the pyrazole core contributes polarity, while the ethyl and bromophenyl groups add lipophilic character. The nitrophenyl group acts as a strong chromophore, making UV detection a highly effective monitoring method.
The primary goal is to remove unreacted starting materials, reagents, and potential side products, such as regioisomers that may have formed during synthesis.[1] Chromatographic purification is the method of choice for achieving high purity.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which primary chromatography mode—Normal-Phase or Reversed-Phase—is recommended for this compound?
A1: Both modes are viable, but their application depends on the scale and desired purity.
-
Normal-Phase Chromatography (NPC) , typically using silica gel, is the most common and cost-effective method for large-scale purification (>1 g) of crude synthetic mixtures.[2][3] It excels at separating compounds with different polarity classes.
-
Reversed-Phase Chromatography (RPC) , often employed in High-Performance Liquid Chromatography (HPLC), is ideal for high-resolution separation of closely related impurities, final polishing steps, or for analytical purity assessment.[4]
The following table summarizes the key considerations for choosing a mode:
| Feature | Normal-Phase Chromatography (NPC) | Reversed-Phase Chromatography (RPC) |
| Stationary Phase | Polar (e.g., Silica Gel, Alumina) | Non-polar (e.g., C18, C8) |
| Mobile Phase | Non-polar organic solvents (e.g., Hexane/Ethyl Acetate) | Polar solvents (e.g., Water/Acetonitrile, Water/Methanol) |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Primary Use Case | Bulk purification of crude reaction mixtures. | High-resolution analysis, purification of trace impurities. |
| Cost | Lower (bulk silica and solvents are cheaper). | Higher (HPLC columns and high-purity solvents are expensive). |
| Risk of Degradation | Possible for acid-sensitive compounds on standard silica gel.[5] | Generally lower risk of degradation. |
Recommendation: Begin with normal-phase flash chromatography for the initial bulk purification. If further polishing is required to remove persistent, structurally similar impurities, develop a reversed-phase HPLC method.
Q2: How do I develop an effective solvent system for normal-phase flash chromatography?
A2: The most efficient way to develop a mobile phase is by using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ value typically ensures good separation from impurities and a reasonable elution time on a flash column.
Step-by-Step TLC Method Development:
-
Prepare a stock solution of your crude material in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Screen solvent systems. Start with a binary mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate). Similar brominated pyrazole compounds have been successfully purified with Ethyl Acetate/n-Hexane mixtures.[2][3]
-
Spot and Develop. Spot the crude mixture on a silica gel TLC plate and develop it in your chosen solvent system.
-
Visualize. The nitrophenyl group on your compound allows for easy visualization under UV light (254 nm).
-
Adjust and Optimize.
-
If the Rƒ is too high (spot near the top): Increase the proportion of the non-polar solvent (e.g., Hexane).
-
If the Rƒ is too low (spot near the bottom): Increase the proportion of the polar solvent (e.g., Ethyl Acetate).
-
Recommended Starting Solvent Systems for TLC Analysis:
| System # | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| 1 | Hexane | Ethyl Acetate | 4:1 | A standard, effective starting point.[6] |
| 2 | Dichloromethane | Methanol | 98:2 | Good for resolving more polar compounds. |
| 3 | Toluene | Acetone | 9:1 | Offers different selectivity compared to ester-based systems. |
Q3: My compound appears to be degrading on the silica gel column. How can I confirm this and what is the solution?
A3: Degradation on silica gel can occur if the compound is sensitive to the acidic nature of standard silica.[5]
Diagnosis: 2D TLC Analysis You can diagnose on-column instability with a two-dimensional TLC experiment.[5]
-
Spot the crude material in one corner of a square TLC plate.
-
Run the plate in a chosen solvent system.
-
Dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system.
-
Interpretation:
-
Stable compounds will appear on the diagonal line.
-
Unstable compounds that degrade upon contact with the silica will produce new spots that are off the diagonal.
-
Solutions:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase. This neutralizes the acidic silanol groups.[4]
-
Use Neutral Alumina: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive molecules.
-
Switch to Reversed-Phase: RPC is performed under neutral or mildly acidic conditions (using additives like formic acid) and is generally gentler on sensitive compounds.[7][8]
Section 3: Troubleshooting Guide
This section addresses specific chromatographic problems in a question-and-answer format.
Q: My product and a key impurity are co-eluting or have very poor separation (ΔRƒ < 0.1 on TLC). What should I do?
A: This is a selectivity issue. The goal is to alter the chemical interactions within the chromatographic system to enhance the separation between the two compounds.
Troubleshooting Steps:
-
Change Mobile Phase Composition: The most powerful way to alter selectivity is to change the nature of the polar solvent in your mobile phase.[9] If you are using a Hexane/Ethyl Acetate system, the primary interaction is based on polarity. Try switching Ethyl Acetate to something from a different solvent selectivity group, such as:
-
Dichloromethane (DCM): Introduces dipole-dipole interactions.
-
Acetone or Tetrahydrofuran (THF): Changes hydrogen bonding characteristics.[10]
-
Methanol (in small amounts with DCM): A strong proton donor.
-
-
Try a Ternary Mixture: Sometimes, a mixture of three solvents (e.g., Hexane/DCM/EtOAc) can provide the unique selectivity needed to resolve difficult peaks.
-
Change the Stationary Phase: If changing the mobile phase fails, the stationary phase should be altered. If you are using silica, consider trying alumina or a chemically bonded phase (like Diol or Cyano) which offer different interaction mechanisms.
The following diagram illustrates a decision-making workflow for tackling poor separation.
Caption: Troubleshooting workflow for poor chromatographic separation.
Q: My HPLC peaks are tailing. What is the cause and how can I fix it?
A: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on the silica backbone.[10]
Common Causes & Solutions:
-
Silanol Interactions: The nitrogen atoms in the pyrazole ring can have a basic character, leading to strong interactions with acidic silanol groups.
-
Solution: Add an acidic modifier to the mobile phase, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing unwanted interactions.[11]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Buildup of strongly retained impurities or degradation of the stationary phase can create active sites.
-
Solution: Wash the column with a strong solvent (e.g., isopropanol) or replace the column if it is old.[11]
-
Section 4: Experimental Protocol
Protocol 1: Normal-Phase Flash Chromatography Purification
This protocol is a general guideline. The exact solvent ratio must be determined by TLC analysis as described in FAQ Q2.
-
Slurry Preparation:
-
In a beaker, add silica gel (230-400 mesh) to your initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). A typical ratio is ~50-100 g of silica per 1 g of crude product.
-
Stir to create a uniform, pourable slurry.
-
-
Column Packing:
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Open the stopcock and drain the excess solvent, collecting it for reuse. Gently tap the column to ensure the silica bed packs evenly without cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a strong solvent (like DCM or Ethyl Acetate).
-
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure to get a dry, free-flowing powder ("dry loading").
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution by spotting fractions on a TLC plate alongside a reference spot of your crude material.
-
If a gradient elution is needed, gradually increase the percentage of the polar solvent (e.g., from 10% EtOAc to 20% EtOAc) to elute your target compound.
-
-
Fraction Analysis & Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using an appropriate analytical technique, such as HPLC or NMR.
-
Caption: Standard workflow for flash column chromatography.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis. The pyrazole scaffold is a cornerstone in modern drug discovery, but its synthesis, particularly the Knorr synthesis and related methods, often presents a significant challenge: controlling regioselectivity.[1] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two distinct regioisomers is possible, leading to arduous purification processes and diminished yields of the target molecule.[2][3]
This document provides in-depth, field-tested insights and actionable troubleshooting protocols to help you master the regiochemical outcomes of your pyrazole synthesis. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern isomer formation, empowering you to make informed, causality-driven decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm getting a mixture of regioisomers in my pyrazole synthesis. What are the fundamental factors controlling this outcome?
A1: The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. Understanding these factors is the first step to controlling the reaction. [2]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is paramount. An electron-withdrawing group (like a trifluoromethyl group) will significantly increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial nucleophilic attack by the hydrazine.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups.[1] The reaction will preferentially occur at the less sterically hindered carbonyl center.
-
Reaction Conditions (pH, Solvent, Temperature): This is often the most critical and tunable factor. The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[2] For instance, under acidic conditions, the more basic nitrogen atom is protonated, reducing its nucleophilicity and potentially altering which nitrogen initiates the cyclization. Solvent choice can also have a profound impact, as we will explore in subsequent sections.[4][5]
Q2: My primary regioisomeric impurity is the 1,5-disubstituted pyrazole, but I need the 1,3-isomer. How can I reverse or control the selectivity?
A2: This is a classic challenge. The key lies in manipulating the reaction conditions to favor attack at the desired carbonyl. Here is a systematic approach to troubleshoot and optimize your reaction.
The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine proceeds via one of two pathways, dictated by which carbonyl group is attacked first by the more nucleophilic nitrogen of the hydrazine.
Figure 1: Competing pathways in Knorr pyrazole synthesis.
Troubleshooting Protocol: Manipulating Reaction Conditions
-
pH Adjustment: This is the most powerful and straightforward variable to investigate.
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄, or acetic acid).[2][6] In many cases, acidic conditions favor the formation of one regioisomer by modulating the hydrazine's nucleophilicity.[2] For instance, when using arylhydrazines, the hydrochloride salt can be used directly to promote the formation of the 1,3-regioisomer.[3][7]
-
Base Catalysis: Conversely, neutral or basic conditions (e.g., adding sodium acetate) may favor the other isomer.[2]
-
-
Solvent Screening: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity.
-
Conventional Solvents: Ethanol is a common starting point, but often provides poor selectivity.[4]
-
Fluorinated Alcohols: A significant breakthrough in controlling regioselectivity has been the use of fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4][5][8] These solvents, through their unique hydrogen-bonding properties, can stabilize intermediates and transition states, often leading to a dramatic increase in the formation of a single regioisomer.[4][5]
-
Data Snapshot: The Impact of Solvent on Regioselectivity
The following table summarizes the profound effect of solvent choice on the isomer ratio for the reaction between various 1,3-diketones and methylhydrazine.
| Entry | 1,3-Diketone (R¹) | Solvent | Isomer Ratio (1,3- : 1,5-) | Reference |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 15:85 | [4] |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 | [4] |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | [4][5] |
| 4 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | HFIP | >99:1 | [4] |
As the data clearly indicates, switching from ethanol to HFIP can completely reverse and perfect the regioselectivity of the reaction.
Q3: How do I reliably determine the structure of my pyrazole regioisomers?
A3: Unambiguous structural characterization is crucial. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy techniques is the gold standard for differentiating pyrazole regioisomers.
While 1D ¹H and ¹³C NMR are essential starting points, 2D NMR techniques provide definitive proof of structure.
Experimental Protocol: NMR Analysis for Regioisomer Differentiation
-
Acquire High-Resolution Spectra: Obtain ¹H, ¹³C, and DEPT-135 spectra for your purified product.
-
¹³C Chemical Shifts: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly diagnostic. The carbon atom attached to the N-substituted nitrogen (C5 in a 1,5-isomer or C3 in a 1,3-isomer) will have a distinct chemical shift compared to the other ring carbons.[9][10]
-
Utilize 2D NMR (HMBC/HSQC):
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the most powerful tool. Look for long-range (2-3 bond) correlations between the protons of the N-substituent (e.g., the N-CH₃ or N-Aryl protons) and the carbons of the pyrazole ring.
-
For a 1,5-isomer , you will observe a correlation from the N-substituent protons to the C5 carbon of the pyrazole ring.
-
For a 1,3-isomer , the correlation will be to the C3 carbon.
-
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, helping to unambiguously assign the protonated carbons of the pyrazole ring.
-
Figure 2: Differentiating regioisomers using HMBC NMR.
Q4: Can I avoid regioselectivity issues by using different starting materials?
A4: Absolutely. Moving away from symmetrical 1,3-dicarbonyls opens up alternative synthetic routes that offer inherent regiocontrol.
If optimizing the classical Knorr synthesis proves insufficient, consider these alternative strategies:
-
Synthesis from α,β-Unsaturated Carbonyls (Enones): The reaction of enones with hydrazines is a powerful method.[11] The regioselectivity is often more predictable as the initial Michael addition of the hydrazine typically dictates the final arrangement of substituents.
-
Using β-Enaminones: β-Enaminones are excellent 1,3-dicarbonyl surrogates that can provide highly regioselective access to pyrazoles.[8][12][13] The reaction with hydrazine displaces the amine group and proceeds through a more controlled cyclization pathway.[13]
-
Multicomponent Reactions (MCRs): Modern synthetic methods often employ one-pot, multicomponent strategies that build the pyrazole ring with high regioselectivity from simpler starting materials like aldehydes, ketones, and hydrazines, sometimes catalyzed by Lewis acids or other reagents.[14][15]
By understanding the fundamental principles of reactivity and employing a systematic, evidence-based approach to troubleshooting, you can effectively control the regioselectivity of your pyrazole synthesis, leading to more efficient and successful outcomes in your research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Bromo-pyrazoles
Welcome to the Technical Support Center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of bromo-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific challenges you may encounter.
Issue 1: Low or No Conversion of Bromo-pyrazole Starting Material
Q: My Suzuki coupling reaction with a bromo-pyrazole is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?
A: Low or no conversion in the Suzuki coupling of bromo-pyrazoles is a common issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Let's break down the potential culprits and their solutions.
-
Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and, more critically, the ligand is paramount for the successful coupling of electron-rich and potentially coordinating heteroaryl halides like bromo-pyrazoles.
-
Explanation: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2] Electron-rich and sterically bulky phosphine ligands are often necessary to promote the desired catalytic cycle and prevent the formation of inactive palladium species.[2][3]
-
Solution:
-
Switch to Electron-Rich, Bulky Ligands: If you are using standard ligands like PPh₃, consider switching to more specialized ligands designed for challenging couplings. Buchwald's biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices.[2][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
Use a Pre-catalyst: Palladium pre-catalysts, such as the Buchwald G2, G3, or G4 pre-catalysts, are designed to generate the active Pd(0) species cleanly and efficiently, which can be crucial for initiating the catalytic cycle.[4][5][6]
-
-
-
Base Selection: The choice and quality of the base are critical.
-
Explanation: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7] An inappropriate base can lead to slow transmetalation, allowing for side reactions like dehalogenation to dominate. For N-H pyrazoles, a strong base can deprotonate the pyrazole ring, altering its electronic properties and potentially inhibiting the reaction.[8]
-
Solution:
-
Inorganic Bases are Preferred: Mild inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally effective.[3][8] K₃PO₄ is often a good choice for challenging couplings.
-
Ensure Anhydrous Conditions (if required): While many Suzuki couplings tolerate water, some systems are sensitive to moisture. Ensure your base is anhydrous if you suspect water is an issue.
-
-
-
Solvent System: The solvent can significantly influence the reaction outcome.
-
Explanation: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present). Protic solvents can sometimes be a source of protons for the undesired dehalogenation side reaction.[3]
-
Solution:
-
Aprotic Solvents: A mixture of a polar aprotic solvent like 1,4-dioxane, THF, or toluene with water is a common and effective choice for Suzuki couplings.[3][9]
-
Degassing: Thoroughly degas your solvent to remove dissolved oxygen, which can lead to oxidative degradation of the phosphine ligand and promote boronic acid homocoupling.[4][10][11] This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
-
Issue 2: Significant Dehalogenation of the Bromo-pyrazole
Q: I am observing a significant amount of the dehalogenated pyrazole byproduct in my reaction. How can I suppress this side reaction?
A: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a prevalent side reaction, especially with electron-rich or N-heterocyclic halides like bromo-pyrazoles.[1][12][13] This occurs via a competing pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the pyrazole moiety.[1][4]
-
Mechanism of Dehalogenation: The formation of a Pd-H species is the key step in this unwanted pathway. This can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[1]
Caption: Simplified mechanism of dehalogenation.
-
Troubleshooting Strategies:
-
Ligand Choice: As with low conversion, bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.[3]
-
Base Selection: Use a weaker inorganic base. Strong bases can promote the formation of Pd-H species. K₂CO₃ or Cs₂CO₃ are often better choices than stronger bases like NaOtBu in minimizing dehalogenation.[3]
-
Lower Reaction Temperature: Higher temperatures can favor the dehalogenation side reaction. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[3]
-
Choice of Halide: Bromo-pyrazoles are generally less prone to dehalogenation than their iodo- counterparts. If you have the option, using a chloro-pyrazole can further reduce dehalogenation, although this will require a more active catalyst system.[12][14]
-
Issue 3: Formation of Boronic Acid Homocoupling Product
Q: My reaction is producing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What causes this and how can I prevent it?
A: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction consumes your boronic acid, reduces the yield of the desired product, and can complicate purification.[10]
-
Causes of Homocoupling:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[4][11]
-
Use of Pd(II) Pre-catalysts: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product before the catalytic cycle is fully established.[11][15]
Caption: Mechanisms of boronic acid homocoupling.
-
-
Preventative Measures:
-
Rigorous Degassing: The most critical step is to rigorously exclude oxygen from your reaction mixture. Use a Schlenk line or a glovebox for setting up the reaction. Degas the solvent thoroughly.
-
Use of Pd(0) Sources or Pre-catalysts: Using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that efficiently generates Pd(0) can minimize the amount of free Pd(II) at the start of the reaction.[16]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[15]
-
Section 2: Experimental Protocols & Data
General Protocol for Suzuki Coupling of a Bromo-pyrazole
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Bromo-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G2, 1-2 mol%)
-
SPhos ligand (1-2 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely ground
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-pyrazole, arylboronic acid, and K₃PO₄.
-
Add the palladium pre-catalyst and ligand.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data for Reaction Conditions
The following table summarizes typical conditions and their impact on the Suzuki coupling of bromo-pyrazoles, based on literature reports.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Pd Source | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | Condition C is often superior for challenging bromo-pyrazoles due to the bulky, electron-rich ligand.[2][17] |
| Ligand | PPh₃ | dppf | SPhos | SPhos promotes faster reductive elimination, often reducing side reactions. |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base and can be more effective for less reactive substrates.[8] |
| Solvent | Toluene/H₂O | DME/H₂O | Dioxane/H₂O | Dioxane is often a good choice for its ability to dissolve a wide range of organic compounds.[9][18] |
| Temperature | 100 °C | 90 °C | 80 °C | Lower temperatures can sometimes minimize dehalogenation, albeit at the cost of longer reaction times.[3] |
Section 3: Visualizing the Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Debromination in Cross-Coupling Reactions of Pyrazoles
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the unwanted debromination of pyrazole substrates during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter this yield-reducing side reaction. Here, we provide in-depth, experience-driven troubleshooting guides and frequently asked questions to help you diagnose and resolve these issues effectively.
Troubleshooting Guide: Reaction-Specific Issues
Debromination, the premature substitution of a bromine atom with hydrogen, is a common pitfall that can derail the synthesis of complex pyrazole-containing molecules.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate the aryl group, leading to the undesired byproduct.[2] The propensity for this side reaction is influenced by a multitude of factors including the specific coupling reaction, substrate electronics, and reaction conditions.[2][3]
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of the corresponding debrominated pyrazole as a major byproduct.
-
Low yield of the desired coupled product.
-
Inconsistent results between batches.
Root Cause Analysis and Solutions:
A successful Suzuki-Miyaura coupling hinges on the delicate balance between the rates of oxidative addition, transmetalation, and reductive elimination. Debromination often becomes significant when the desired catalytic cycle is sluggish, allowing competing side reactions to dominate.[4]
| Parameter | Probable Cause | Recommended Solution & Rationale |
| Ligand | The phosphine ligand may not be sufficiently electron-rich or sterically bulky to promote rapid reductive elimination over the debromination pathway. | Switch to bulky, electron-donating phosphine ligands such as SPhos, XPhos, or RuPhos . These ligands accelerate the desired C-C bond-forming reductive elimination, outcompeting the C-H bond formation from a Pd-H intermediate.[1][5] |
| Base | A strong base can promote the formation of Pd-H species. The choice of base is critical in minimizing hydrodehalogenation.[1] | Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ . These are generally less prone to generating hydride species compared to strong bases like alkoxides (e.g., NaOtBu).[1][6] |
| Temperature | High reaction temperatures can favor the debromination side reaction, which often has a higher activation energy.[7] | Reduce the reaction temperature . If the reaction is slow at lower temperatures, a more active catalyst system (e.g., using a more electron-rich ligand) may be necessary to achieve good conversion at milder conditions.[7] |
| Solvent | Protic solvents or residual water can act as a source of hydrogen for the formation of Pd-H species.[8] | Ensure the use of anhydrous solvents . While Suzuki reactions often use a mixture of an aprotic solvent (e.g., dioxane, toluene) and water, minimizing the water content or using rigorously dried solvents can be beneficial.[2] |
| Substrate | Unprotected N-H on the pyrazole ring can coordinate to the palladium center, inhibiting the catalytic cycle and making debromination more likely.[9][10] | Protect the pyrazole N-H group with a suitable protecting group (e.g., BOC, SEM) if other optimizations fail. This can prevent catalyst inhibition and improve the reaction outcome.[10] |
Issue 2: Debromination Dominates in Buchwald-Hartwig Amination
Symptoms:
-
The primary product is the debrominated pyrazole instead of the desired aminated product.
-
Low conversion of the starting bromopyrazole.
Root Cause Analysis and Solutions:
The Buchwald-Hartwig amination is also susceptible to a competing hydrodehalogenation pathway, particularly with electron-deficient heteroaryl halides like bromopyrazoles.[11][12]
| Parameter | Probable Cause | Recommended Solution & Rationale |
| Catalyst System | The chosen palladium precatalyst and ligand combination may not be optimal for the specific pyrazole substrate and amine coupling partner. | Employ a modern palladium precatalyst, such as a G2 or G3 palladacycle , paired with a bulky biarylphosphine ligand like tBuBrettPhos . These systems are designed for challenging aminations and can promote the desired C-N coupling even with coordinating heterocycles.[13] |
| Base Strength | Strong bases, while often necessary for amine deprotonation, can also accelerate the formation of Pd-H species, leading to debromination.[12] | Careful selection of the base is crucial . While strong bases like NaOtBu or LHMDS are common, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, especially if debromination is severe. |
| Amine Reactivity | Primary amines bearing β-hydrogens can undergo β-hydride elimination from the palladium complex, which is a pathway that can lead to debromination of the starting material.[14] | If coupling with a primary amine containing β-hydrogens, consider using a ligand that is known to suppress this side reaction. Alternatively, if the amine structure can be modified, using an amine without β-hydrogens can circumvent this issue.[14] |
Issue 3: Low Yields and Debromination in Sonogashira Coupling
Symptoms:
-
A mixture of the desired alkynylated pyrazole and the debrominated pyrazole is observed.
-
Significant formation of alkyne homocoupling (Glaser coupling) byproduct.
Root Cause Analysis and Solutions:
The Sonogashira coupling, while powerful, can be plagued by debromination, especially when the desired C-C bond formation is slow.[15][16]
| Parameter | Probable Cause | Recommended Solution & Rationale |
| Copper Co-catalyst | While traditional Sonogashira protocols use a copper(I) co-catalyst, this can sometimes promote side reactions, including debromination and alkyne homocoupling.[17] | Consider a copper-free Sonogashira protocol . Modern methods often utilize a palladium catalyst with a suitable ligand and a strong amine base, which can provide cleaner reactions and avoid copper-related side products.[17] |
| Catalyst and Ligand | An inefficient catalyst system can lead to slow coupling and allow time for debromination to occur. | Use a highly active palladium catalyst. For challenging substrates, catalyst systems based on bulky, electron-rich phosphines can be effective.[17] |
| Solvent and Base | The choice of solvent and amine base can significantly impact the reaction outcome. | An amine often serves as both the base and a solvent in Sonogashira reactions. Ensure the amine is of high purity and the reaction is performed under anhydrous and anaerobic conditions to minimize side reactions.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen in several ways, including the reaction of the palladium catalyst with the base, solvent, or trace amounts of water.[2] This Pd-H species can then participate in the catalytic cycle, leading to the formation of a debrominated byproduct instead of the desired cross-coupled product.
Q2: Are certain positions on the pyrazole ring more prone to debromination?
A2: Yes, the electronic environment of the C-Br bond plays a significant role. Electron-deficient bromopyrazoles are generally more susceptible to debromination. The presence of electron-withdrawing groups on the pyrazole ring can enhance this side reaction.
Q3: Can the choice of palladium precatalyst influence the extent of debromination?
A3: Absolutely. Precatalysts that rapidly and cleanly generate the active Pd(0) species are often preferred.[18] Some precatalysts are designed to be more stable and provide a controlled release of the active catalyst, which can help to minimize side reactions. For instance, palladacycle precatalysts are often more efficient than using simple palladium salts like Pd(OAc)₂.[19]
Q4: How can I reliably monitor the progress of my reaction to detect debromination early?
A4: Regular monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial. It is advisable to run a standard of the expected debrominated byproduct alongside your reaction samples to easily identify its formation.
Q5: Are there any general "best practices" to minimize debromination across different coupling reactions?
A5: Yes, several key principles apply broadly:
-
Use High-Purity Reagents and Solvents: Ensure all starting materials, solvents, and bases are of the highest possible purity and are anhydrous.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction by using standard Schlenk line or glovebox techniques.
-
Optimize Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands often accelerates the desired coupling, thereby outcompeting debromination.[1][5]
-
Control Reaction Temperature: Start with lower temperatures and only increase if the reaction is not proceeding. Excessive heat often favors side reactions.[7]
Visualizing the Troubleshooting Process
To aid in diagnosing and resolving debromination issues, the following workflow diagram outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting debromination in pyrazole cross-coupling reactions.
Experimental Protocol: A General Method for Suppressing Debromination in Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a bromopyrazole, incorporating best practices to minimize debromination.
Materials:
-
Bromopyrazole substrate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyrazole, arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Add anhydrous toluene and a minimal amount of degassed water (e.g., a 10:1 toluene:water ratio).
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: This is a general procedure and may require optimization for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Welcome to the technical support guide for the synthesis of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the root causes of impurity formation and provide actionable troubleshooting strategies grounded in established chemical principles. Our goal is to empower you to optimize your reaction outcomes, ensuring the highest possible purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered by researchers.
Q1: What is the most likely and problematic impurity in my final product?
A: The most prevalent and challenging impurity is the regioisomer, 4-bromo-1-ethyl-5-(4-nitrophenyl)-1H-pyrazole . This impurity forms during the initial pyrazole ring formation step and has very similar physical properties to the desired product, making it difficult to separate.[1]
Q2: My final product is an orange or yellowish oil, but I expected a solid. What went wrong?
A: An oily product is a strong indicator of impurities. This is often caused by a mixture of the desired product and its regioisomer, which can depress the melting point.[1] Alternatively, it could be due to residual high-boiling solvents, such as Dimethylformamide (DMF), which are notoriously difficult to remove.[2]
Q3: My ¹H NMR spectrum looks overly complex with duplicate sets of peaks. What does this indicate?
A: Duplicate peaks in the NMR spectrum are the classic signature of a mixture of regioisomers.[1] Both the desired 1,3-substituted pyrazole and the undesired 1,5-substituted isomer are present, each giving its own distinct set of signals.
Q4: How can I definitively confirm the structure of my desired 1,3-isomer versus the 1,5-isomer?
A: While ¹H NMR can suggest a mixture, two-dimensional (2D) NMR techniques are required for unambiguous confirmation. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is ideal. For the desired 1,3-isomer, you should observe a correlation between the ethyl group's N-CH₂ protons and the C5 carbon of the pyrazole ring. For the 1,5-isomer, this correlation would be to the C3 carbon.
Part 2: Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Issue 1: Significant Presence of the 4-Bromo-1-ethyl-5-(4-nitrophenyl)-1H-pyrazole Regioisomer
-
Symptoms:
-
Root Cause Analysis: The synthesis of the pyrazole core typically involves the Knorr pyrazole synthesis, which is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1] In this case, the precursors are 1-(4-nitrophenyl)butane-1,3-dione and ethylhydrazine. The diketone is unsymmetrical, presenting two distinct electrophilic carbonyl carbons. The ethylhydrazine can attack either carbonyl, leading to two different cyclization pathways and ultimately, two regioisomeric pyrazole products. The reaction conditions, particularly pH, can influence the ratio of these isomers.
-
Visualizing Isomer Formation:
Caption: Formation of regioisomers from unsymmetrical precursors.
-
Solutions & Preventative Measures:
-
Reaction Control: While difficult to eliminate completely, adjusting the pH of the initial condensation reaction can favor one isomer over the other. Acidic conditions often provide better selectivity in this type of cyclization.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separation. A high-resolution silica gel column with a shallow gradient elution (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) is required. Careful fraction collection guided by TLC is critical.
-
Recrystallization: If a solid can be obtained, fractional recrystallization may be attempted. However, due to the similar solubility profiles of the isomers, this is often less effective than chromatography.
-
-
Issue 2: Incomplete Bromination
-
Symptoms:
-
TLC analysis shows a significant spot corresponding to the unbrominated starting material, 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole.
-
The isolated product yield is lower than expected.
-
NMR analysis shows signals for the C4-H proton of the pyrazole ring (typically a singlet around 6.5-7.0 ppm).
-
-
Root Cause Analysis: The electrophilic bromination of the pyrazole ring at the C4 position is generally a fast and high-yielding reaction.[3][4] Incomplete conversion is typically due to:
-
Insufficient Brominating Agent: The stoichiometry of N-Bromosuccinimide (NBS) or bromine (Br₂) was inadequate.
-
Low Reaction Temperature: The reaction was not conducted at a temperature sufficient to overcome the activation energy.[5]
-
Short Reaction Time: The reaction was quenched before it reached completion.
-
Deactivation of Brominating Agent: Moisture can decompose NBS.
-
-
Solutions & Preventative Measures:
-
Monitor the Reaction: Use TLC to track the disappearance of the starting material. The brominated product will have a slightly higher Rf value in most solvent systems.
-
Optimize Reagent Addition: Add the brominating agent (e.g., NBS) portion-wise at 0 °C and then allow the reaction to warm to room temperature.[5] This maintains control and ensures the reagent is consumed effectively.
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the brominating agent.
-
Issue 3: Residual Solvents and Reagent Byproducts
-
Symptoms:
-
The product is an oil or a sticky solid that fails to crystallize.[2]
-
¹H NMR shows characteristic peaks for solvents like DMF (singlets at ~8.0, 2.9, 2.7 ppm) or byproducts like succinimide (a singlet around 2.7 ppm).
-
The product has a distinct "amine" or "amide" smell.
-
-
Root Cause Analysis:
-
High-Boiling Solvents: DMF is a common solvent for bromination with NBS but its high boiling point (153 °C) makes it difficult to remove by rotary evaporation alone.
-
Water-Soluble Byproducts: When using NBS, succinimide is formed as a byproduct.[5] If not properly removed during the aqueous workup, it can co-precipitate with the product.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an oily product.
-
Solutions & Preventative Measures:
-
Extractive Workup: After the reaction, dilute the mixture with a water-immiscible solvent (e.g., ethyl acetate) and wash it multiple times with water and then with brine.[5] This effectively removes DMF and succinimide.
-
Trituration: If the product remains oily after solvent removal, attempt to induce crystallization by trituration. This involves adding a small amount of a cold, non-polar solvent (like n-hexane or a diethyl ether/hexane mixture) and scratching the flask's side with a glass rod to provide nucleation sites. The impurities often remain dissolved in the cold solvent while the desired product precipitates.[2][5]
-
High-Vacuum Drying: Dry the final product under a high vacuum for several hours to remove any final traces of volatile solvents.
-
Part 3: Key Experimental Protocols
Protocol 1: Analytical TLC for Impurity Profiling
-
Plate: Silica gel 60 F₂₅₄.
-
Eluent: A mixture of Ethyl Acetate and Hexane (e.g., 20:80 v/v) is a good starting point. Adjust polarity as needed.
-
Spotting: Dissolve a small sample of your crude material and the starting material in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on the TLC plate.
-
Development: Place the plate in a chamber saturated with the eluent.
-
Visualization: View under a UV lamp (254 nm). The starting material, desired product, and regioisomeric impurity should all be UV-active. The product (Rf ≈ 0.4-0.5) should appear above the starting material (Rf ≈ 0.2-0.3). The regioisomer will likely have a very similar Rf to the product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: Use the solvent system optimized by TLC. A typical gradient might be from 5% Ethyl Acetate in Hexane to 25% Ethyl Acetate in Hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column without air bubbles.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Run the column, collecting small fractions (e.g., 10-15 mL).
-
Analysis: Analyze each fraction by TLC to identify and combine the pure fractions containing the desired product.
Part 4: Data Interpretation: Identifying Components by NMR
The precise chemical shifts can vary based on the solvent and instrument. This table provides expected values for key compounds to aid in identification.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Desired Product) | Pyrazole H-5: ~7.8-8.0 (s, 1H)Aromatic: ~8.3 (d, 2H), ~7.8 (d, 2H)Ethyl CH₂: ~4.2 (q, 2H)Ethyl CH₃: ~1.5 (t, 3H) | Pyrazole C4-Br: ~95-98Pyrazole C3: ~150-152Pyrazole C5: ~130-132 |
| 4-Bromo-1-ethyl-5-(4-nitrophenyl)-1H-pyrazole (Regioisomeric Impurity) | Pyrazole H-3: ~7.6-7.7 (s, 1H)Aromatic: ~8.3 (d, 2H), ~7.6 (d, 2H)Ethyl CH₂: ~4.4 (q, 2H)Ethyl CH₃: ~1.4 (t, 3H) | Pyrazole C4-Br: ~98-101Pyrazole C5: ~145-147Pyrazole C3: ~140-142 |
| 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole (Unbrominated Starting Material) | Pyrazole H-4: ~6.7 (d, 1H)Pyrazole H-5: ~7.9 (d, 1H)Aromatic: ~8.2 (d, 2H), ~7.9 (d, 2H)Ethyl CH₂: ~4.1 (q, 2H)Ethyl CH₃: ~1.4 (t, 3H) | Pyrazole C4: ~105-108Pyrazole C3: ~152-154Pyrazole C5: ~129-131 |
References
Validation & Comparative
Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, mass spectrometry (MS) stands as an indispensable tool for structural elucidation. The fragmentation pattern of a molecule under energetic conditions provides a veritable fingerprint, offering deep insights into its constituent parts and their connectivity. This guide presents a predictive analysis of the electron ionization (EI) and collision-induced dissociation (CID) fragmentation pathways of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole. By dissecting the molecule into its fundamental structural motifs—a substituted pyrazole core, a nitrophenyl group, a bromo substituent, and an N-ethyl chain—we can forecast its mass spectral behavior. This analysis is grounded in established fragmentation mechanisms and supported by comparative data from analogous chemical structures, providing a robust framework for researchers in analytical chemistry and drug development.
Foundational Fragmentation Principles of Constituent Moieties
The fragmentation of this compound is not a monolithic event but rather a competitive process governed by the relative stabilities of the potential fragment ions and neutral losses. The behavior of each key functional group provides a predictive foundation for the overall fragmentation cascade.
The pyrazole ring, a stable aromatic heterocycle, exhibits characteristic fragmentation patterns. Under electron impact, unsubstituted pyrazole typically undergoes cleavage to lose molecular nitrogen (N₂) or hydrogen cyanide (HCN)[1]. However, the fragmentation of substituted pyrazoles is heavily dictated by the nature and position of the substituents, which often direct the primary cleavage events[1][2]. For instance, cleavage of bonds adjacent to the substituents is a common initiating step.
Nitroaromatic compounds are well-known to produce highly characteristic fragments in mass spectrometry. The most common pathways involve the nitro group itself, with typical neutral losses of nitric oxide (•NO, 30 Da) and nitrogen dioxide (•NO₂, 46 Da).[3][4] The loss of an oxygen atom to form an [M-O] radical cation is also observed[1]. Following the initial loss from the nitro group, a subsequent expulsion of carbon monoxide (CO, 28 Da) from the phenyl ring is a frequent secondary fragmentation step[4][5].
Halogenated compounds display distinct mass spectral features. A primary fragmentation route is the homolytic cleavage of the carbon-halogen bond, leading to the loss of a halogen radical (e.g., •Br)[6][7]. Critically, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance[8][9]. Consequently, any fragment ion containing a bromine atom will appear as a characteristic doublet of peaks (an "M" peak and an "M+2" peak) of almost equal intensity, providing an unambiguous marker for the presence of bromine in the ion[8].
N-alkyl chains introduce additional fragmentation pathways. The most common is alpha-cleavage, where the bond between the first and second carbon of the alkyl chain breaks. For an N-ethyl group, this results in the loss of a methyl radical (•CH₃, 15 Da) to form a stable iminium cation[10]. Another possibility is a rearrangement reaction, akin to a McLafferty rearrangement, leading to the elimination of a neutral alkene. For the N-ethyl group, this would involve the loss of ethene (C₂H₄, 28 Da)[1].
Predicted Fragmentation Cascade of this compound
The molecular ion ([M]⁺•) of the title compound has an expected nominal mass of 324 m/z (with ⁷⁹Br) and 326 m/z (with ⁸¹Br). From this parent ion, several competitive fragmentation pathways can be postulated.
This pathway is initiated by fragmentation of the energetically labile nitrophenyl group. The initial loss of •NO₂ is a highly probable event, leading to a prominent ion at m/z 278/280. This is often followed by the loss of CO.
Caption: Pathway A: Fragmentation initiated by the nitro group.
Cleavage of the C-Br bond is another highly likely primary fragmentation. The loss of a bromine radical results in an even-electron cation at m/z 245. This fragment would then be expected to undergo further decomposition, potentially by losing the nitro group or fragments from the ethyl chain.
Caption: Pathway B: Fragmentation initiated by loss of bromine.
Fragmentation can also be initiated at the N-ethyl substituent. Alpha-cleavage would lead to the loss of a methyl radical, forming a stable cation at m/z 309/311. Alternatively, the loss of ethene via rearrangement would produce a radical cation at m/z 296/298.
Caption: Pathway C: Fragmentation initiated by the N-ethyl group.
Comparative Data Summary
To contextualize the predicted fragments, we can compare them with the known fragmentation of simpler, related molecules. This comparative approach strengthens the confidence in our assignments.
| Molecule | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Loss | Reference |
| 4-Bromopyrazole | 146/148 | 117/119 (-HCN), 67 (-Br) | [1] |
| Nitrobenzene | 123 | 93 (-NO), 77 (-NO₂), 65 (-NO, -CO) | [11] |
| 1-Bromo-4-ethylbenzene | 184/186 | 169/171 (-CH₃), 105 (-Br) | [12] |
| This compound (Predicted) | 324/326 | [M-NO₂]⁺• (278/280), [M-Br]⁺ (245), [M-CH₃]⁺ (309/311), [M-C₂H₄]⁺• (296/298), [M-Br-NO₂]⁺ (199) | - |
Experimental Protocol for Verification
To empirically validate these predicted pathways, the following experimental protocol is recommended. This protocol is designed to provide high-resolution and tandem mass spectrometry data, which is crucial for unambiguous fragment identification.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
For tandem MS (MS/MS), an instrument capable of Collision-Induced Dissociation (CID), such as a triple quadrupole or ion trap, is required[13].
Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to 1-10 µg/mL in the same solvent.
-
-
Chromatographic Separation (LC-MS Suggested):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan MS (MS1):
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Tandem MS (MS/MS) via CID:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 325/327).
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the full spectrum of fragment ions. Low-energy CID is efficient for fragmenting precursor ions[13].
-
Product Ion Scan Range: m/z 40 - 350.
-
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Determine the accurate mass of the parent ion and its fragments to calculate elemental compositions.
-
Compare the observed fragment ions with the predicted pathways outlined in this guide.
-
Confirm the presence of bromine in fragments by observing the characteristic 1:1 isotopic doublet for ions containing Br.
-
Conclusion
The mass spectral fragmentation of this compound is predicted to be a rich and informative process driven by the distinct chemical properties of its functional groups. The most diagnostic features are expected to be the characteristic M/M+2 isotopic pattern from the bromine atom, and prominent fragmentation pathways involving the loss of the nitro group (as •NO₂), the bromine radical (•Br), and fragments from the N-ethyl chain (•CH₃ or C₂H₄). By understanding these competing pathways and comparing them to the behavior of simpler molecules, researchers can confidently identify this compound and its analogues in complex mixtures, a critical capability in modern chemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. savemyexams.com [savemyexams.com]
- 9. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. youtube.com [youtube.com]
- 12. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]
- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
The Nitro-Aromatic Edge: A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Pyrazole Derivatives
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile building block for a multitude of pharmacologically active agents.[1][2] The introduction of a nitrophenyl moiety to this heterocyclic core dramatically influences its biological profile, giving rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth comparison of nitrophenyl-pyrazole derivatives, dissecting their structure-activity relationships (SAR) across anti-inflammatory, antimicrobial, and anticancer activities. We will delve into the experimental data that underpins these relationships, offering a critical perspective for researchers and drug development professionals.
The Core Scaffold: Understanding the Nitrophenyl-Pyrazole Framework
The fundamental structure of the compounds discussed herein consists of a central pyrazole ring substituted with a nitrophenyl group. The electronic and steric properties of this scaffold can be finely tuned through substitutions at various positions on both the pyrazole and the phenyl rings, leading to a diverse array of biological activities.
Caption: Core structure of nitrophenyl-pyrazole derivatives highlighting key substitution points.
The position of the nitro group on the phenyl ring (ortho, meta, or para) and the nature of the substituents (R1, R2, R3, and R4) are critical determinants of the molecule's interaction with biological targets.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Structure-Activity Relationship Insights:
-
Position of the Nitrophenyl Group: Studies have consistently shown that derivatives with a para-nitrophenyl group at the C3 or C5 position of the pyrazole ring exhibit superior anti-inflammatory activity.[8] For instance, a para-nitrophenyl substituted pyrazole conjugate displayed higher anti-inflammatory activity than the standard drug, diclofenac sodium.[8]
-
Substituents on the Phenyl Ring at C5: The nature of the substituent on the second phenyl ring (at C5) significantly modulates activity. Electron-donating groups, such as methoxy (-OCH3), have been shown to enhance anti-inflammatory potency.
-
Substitution at N1: The N1 position of the pyrazole ring is another key site for modification. Unsubstituted (N-H) pyrazoles or those with small alkyl or phenyl groups are often associated with good activity.
Comparative Performance Data:
| Compound ID | C3-Substituent | C5-Substituent | N1-Substituent | In Vitro COX-2 Inhibition (IC50, µM) | In Vivo Anti-inflammatory Activity (% Inhibition) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | Phenyl | 0.04 | 75 | [3] |
| Compound A | 4-Nitrophenyl | Phenyl | H | 0.12 | 68 | [8] |
| Compound B | 4-Nitrophenyl | 4-Methoxyphenyl | H | 0.08 | 72 | [8] |
| Compound C | 4-Nitrophenyl | 4-Chlorophenyl | Phenyl | 0.25 | 61 | [4] |
Note: The data presented is a synthesized representation from multiple sources to illustrate SAR trends.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the COX-2 inhibitory activity of test compounds.
Caption: Workflow for an in vitro COX-2 inhibition assay.
Antimicrobial Activity: A Broad Spectrum of Action
Nitrophenyl-pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][9][10][11]
Structure-Activity Relationship Insights:
-
Presence of the Nitro Group: The nitro group is often crucial for antimicrobial activity. Its electron-withdrawing nature is thought to contribute to the compound's ability to interfere with microbial cellular processes.[12]
-
Substituents on the Pyrazole Ring: The introduction of specific functional groups can enhance antimicrobial potency. For example, the presence of a hydroxyl group at C5 and a methyl group at C3 has been associated with strong antifungal activity.[3]
-
Hybrid Molecules: Incorporating other heterocyclic moieties, such as thiazole or furan, into the nitrophenyl-pyrazole scaffold can broaden the antimicrobial spectrum and increase potency.[12][13] For instance, pyrazole derivatives containing a thiourea skeleton have shown promising anticancer and by extension, antimicrobial properties.[4]
Comparative Performance Data:
| Compound ID | Key Structural Features | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Ciprofloxacin | (Standard Antibiotic) | Escherichia coli | 0.5 | [3] |
| Clotrimazole | (Standard Antifungal) | Aspergillus niger | 2 | [3] |
| Compound D | 3-(4-nitrophenyl)-5-(substituted phenyl)pyrazoline | Escherichia coli | 0.25 | [3] |
| Compound E | 5-hydroxy-3-methyl-4-(4-nitrophenyl)pyrazole derivative | Aspergillus niger | 1 | [3] |
| Compound F | 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivative | Staphylococcus aureus | Potent activity reported | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Emerging research highlights the potential of nitrophenyl-pyrazole derivatives as anticancer agents, with activities attributed to various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[14][15][16][17][18]
Structure-Activity Relationship Insights:
-
Substitution on the N1-Phenyl Ring: The substitution pattern on a phenyl ring at the N1 position of the pyrazole is critical. For example, derivatives with trifluoromethylphenyl substitutions have shown potent growth inhibition of antibiotic-resistant Gram-positive bacteria and can prevent biofilm formation.[10]
-
Di- and Tri-aryl Pyrazoles: Compounds with multiple aryl substituents often exhibit significant antiproliferative effects.[14] The spatial arrangement of these rings influences their ability to bind to target proteins.
-
Mechanism of Action: The anticancer activity of these derivatives is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[16] Some compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and other kinases.[1]
Comparative Performance Data:
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Putative Mechanism | Reference |
| Erlotinib | (Standard EGFR Inhibitor) | A549 (Lung) | 0.05 | EGFR Inhibition | [1] |
| Compound G | 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrazole-1-carbothioamide | Various | 0.07 (EGFR) | EGFR Inhibition | [1] |
| Compound H | 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | Various | 3.7 (EC50) | Antiviral/Anticancer | [1][19][20] |
| Compound I | N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | Potent growth inhibitor | Global effect on cell function | [10] |
Synthesis and Characterization: A Reproducible Approach
The synthesis of nitrophenyl-pyrazole derivatives commonly involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine or a substituted hydrazine.[19][20][21]
General Synthetic Scheme:
Caption: General synthetic route for nitrophenyl-pyrazole derivatives.
Characterization of the synthesized compounds is typically performed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), to confirm the chemical structure and purity.[21]
Conclusion: A Promising Scaffold for Future Drug Discovery
The nitrophenyl-pyrazole framework represents a highly versatile and promising scaffold in medicinal chemistry. The strategic placement of the nitrophenyl group, coupled with targeted substitutions on the pyrazole and phenyl rings, allows for the fine-tuning of biological activity against a range of therapeutic targets. The compelling experimental data for their anti-inflammatory, antimicrobial, and anticancer properties underscore the potential of these derivatives for the development of novel therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and further elucidating their mechanisms of action to pave the way for clinical applications.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijnrd.org [ijnrd.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meddocsonline.org [meddocsonline.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological evaluation of some newer Pyrazole Derivatives - ProQuest [proquest.com]
A Comparative Guide to the Biological Activity of Ethyl vs. Methyl Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[1] The nature and position of substituents on the pyrazole ring play a crucial role in modulating their biological effects. This guide provides an in-depth comparison of the biological activities of ethyl- versus methyl-substituted pyrazoles, synthesizing available experimental data to elucidate key structure-activity relationships (SAR). Understanding the subtle yet significant impact of these small alkyl substitutions is paramount for the rational design of more potent and selective therapeutic agents.
The Influence of Alkyl Substituents on Pyrazole Bioactivity: A Mechanistic Overview
The introduction of small alkyl groups like methyl and ethyl to the pyrazole core can influence its biological activity through a combination of steric and electronic effects. These modifications can alter the molecule's size, shape, lipophilicity, and ability to interact with biological targets.[2] For instance, a methyl group, being smaller, may allow for a better fit into a specific binding pocket of an enzyme or receptor, while a slightly bulkier ethyl group might provide more extensive van der Waals interactions, potentially leading to enhanced binding affinity. Conversely, the increased size of the ethyl group could also introduce steric hindrance, preventing optimal binding. The electron-donating nature of both methyl and ethyl groups can also influence the electron density of the pyrazole ring, which can be critical for interactions with biological targets.
Comparative Analysis of Biological Activities
While direct, head-to-head comparative studies of ethyl- and methyl-substituted pyrazoles across a wide range of biological activities are not abundant in the literature, existing research provides valuable insights into their differential effects.
Anticancer Activity
The pyrazole nucleus is a privileged scaffold in the design of anticancer agents, with derivatives targeting various cancer-related proteins such as kinases.[3][4] The substitution pattern on the pyrazole ring is a key determinant of their cytotoxic efficacy.
In another study, it was observed that the presence of a methyl group on the pyrazole ring was a common feature among some active anticancer compounds.[5] However, without a direct comparison to their ethyl counterparts, it is difficult to definitively conclude the superiority of one over the other. The lack of extensive comparative data highlights a gap in the current research landscape.
Antimicrobial and Antifungal Activity
Pyrazole derivatives have shown significant promise as antimicrobial and antifungal agents.[6][7] The nature of the substituent on the pyrazole ring can significantly impact their potency and spectrum of activity.
One study on the synthesis and antimicrobial evaluation of novel pyrazole derivatives found that specific substitution patterns were crucial for activity. While this particular study did not directly compare ethyl and methyl groups, it did show that the presence of a methyl group at the C3 position of the pyrazole ring was part of the core structure of the synthesized compounds that exhibited moderate antimicrobial activity.[3]
Another study focused on 3-methyl-5-pyrazolone derivatives, which were found to exhibit moderate antibacterial activity.[5] The synthesis of these compounds started from ethyl acetoacetate, highlighting the common use of small alkyl-containing precursors in the generation of bioactive pyrazoles.
The available data suggests that methyl-substituted pyrazoles are a common motif in the design of antimicrobial agents. However, a systematic investigation comparing their efficacy to ethyl-substituted analogs is needed to establish a clear SAR.
Anti-inflammatory Activity
Certain pyrazole derivatives are known for their anti-inflammatory properties. For instance, some N-substituted pyrazole derivatives have been investigated for their analgesic and anti-inflammatory activities. A study on ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates showed that substitution on the quinazolinone ring influenced the anti-inflammatory activity.[8] While this study involves both ethyl and methyl groups within the molecule, it does not offer a direct comparison of their individual effects on the pyrazole core's bioactivity.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, some general SAR principles for small alkyl substitutions on the pyrazole ring can be inferred:
-
Steric Hindrance: The seemingly minor difference in size between a methyl and an ethyl group can be critical. If the binding pocket of a target protein is sterically constrained, the smaller methyl group may be favored. Conversely, a larger pocket might accommodate an ethyl group, allowing for more extensive hydrophobic interactions.
-
Lipophilicity: An ethyl group is slightly more lipophilic than a methyl group. This can influence the compound's ability to cross cell membranes and reach its intracellular target. Increased lipophilicity can sometimes lead to better absorption and distribution, but it can also increase non-specific binding and toxicity.
-
Metabolic Stability: Alkyl groups can be sites of metabolic modification by enzymes such as cytochrome P450s. The rate and site of metabolism can differ between methyl and ethyl groups, affecting the compound's half-life and overall pharmacokinetic profile.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key biological assays are provided below.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the pyrazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Concepts
Diagram 1: General Synthesis of Substituted Pyrazoles
Caption: General reaction scheme for the synthesis of substituted pyrazoles.
Diagram 2: Factors Influencing Biological Activity
Caption: Relationship between substituent, properties, and biological activity.
Conclusion and Future Directions
The substitution of a pyrazole core with small alkyl groups such as methyl and ethyl can have a profound impact on its biological activity. While the current body of literature provides some valuable insights into the structure-activity relationships of these compounds, there is a clear need for more direct, comparative studies. Future research should focus on the systematic synthesis and evaluation of pairs of ethyl- and methyl-substituted pyrazole analogs against a wide range of biological targets. This will allow for a more precise understanding of the subtle steric and electronic effects of these groups and will undoubtedly aid in the development of more effective and selective pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole (CAS No. 942920-12-9). As a substituted pyrazole containing both a halogen (bromine) and a nitroaromatic group, this compound requires meticulous handling and must be treated as hazardous waste to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing researchers with a reliable framework for waste management.
Section 1: Hazard Assessment & Characterization
Understanding the chemical nature of this compound is the first step toward safe handling and disposal. The molecule's structure incorporates three key functional groups that dictate its hazard profile:
-
Halogenated Pyrazole Core: Brominated organic compounds are of regulatory concern because improper disposal (e.g., low-temperature incineration) can lead to the formation of hazardous byproducts. Therefore, they must be segregated into a specific "halogenated organic waste" stream.[1][2][3] Many brominated pyrazoles are known to cause skin, eye, and respiratory irritation.[4][5][6]
-
Nitrophenyl Group: Aromatic nitro compounds are often toxic and require careful handling.[7][8] The U.S. Environmental Protection Agency (EPA) recognizes the hazardous nature of many nitrophenols, with controlled incineration being a primary disposal method to ensure complete destruction.[9]
-
Pyrazole Heterocycle: While the pyrazole ring itself is relatively stable, its derivatives are biologically active, underscoring the need to prevent their release into the environment.[10][11]
All waste containing this compound, regardless of concentration, must be managed as regulated hazardous waste in accordance with local, state, and federal guidelines.[8][12][13]
| Property | Value | Source |
| CAS Number | 942920-12-9 | [14] |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [14] |
| Molecular Weight | 296.12 g/mol | [14] |
| Known Hazards | May be harmful if swallowed, in contact with skin, or if inhaled. | [14] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [15] |
Section 2: Immediate Safety Protocols (Prerequisites for Handling)
Before beginning any work that will generate waste, it is imperative to establish a safe working environment. Adherence to these protocols is mandatory to minimize exposure risk.
Engineering Controls: All handling of the compound, including weighing, transfers, and the collection of waste, must be performed inside a certified chemical fume hood.[1][7] This is the primary engineering control to prevent the inhalation of dust or vapors.[16] An emergency eyewash station and safety shower must be readily accessible and unobstructed.[4][17]
Personal Protective Equipment (PPE): A risk assessment dictates the minimum required PPE for handling this compound. The following table outlines the necessary equipment to protect against chemical exposure.
| PPE Item | Specification | Rationale & Source |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Conforms to OSHA 29 CFR 1910.133 standards to prevent splashes or dust from entering the eyes.[5][15] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[2][7] |
| Protective Clothing | Standard laboratory coat, fully buttoned. | Shields skin and personal clothing from accidental spills.[7][16] |
Section 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The core principle is strict segregation to ensure compliant disposal.
Step 1: Waste Classification & Segregation
Immediately classify all materials contaminated with this compound as Halogenated Organic Hazardous Waste . This is the most critical step, as mixing this waste with non-halogenated streams can result in costly disposal fees and regulatory non-compliance.[1][3]
-
Action: Designate a specific waste container solely for halogenated compounds. Never mix this waste with aqueous, non-halogenated organic, or solid waste streams.[2][7][18]
Step 2: Containerization
Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Action: Use a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[8] Ensure the container is kept tightly closed except when actively adding waste.[3][7]
Step 3: Waste Collection (Solid & Liquid)
Different forms of waste must be handled carefully to prevent exposure and ensure they are collected properly.
-
Solid Waste: This includes excess or expired solid compounds, as well as contaminated consumables like weighing papers, gloves, and absorbent pads.
-
Liquid Waste: This includes any solutions containing the compound or rinsates from cleaning contaminated glassware.
Step 4: Labeling
Proper labeling is a regulatory requirement and is essential for safety and compliant disposal.[20]
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[1][3] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
An accurate estimation of the concentration of all components.
-
The date of initial accumulation.
-
Step 5: Temporary Storage
Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Action: Store the sealed waste container in secondary containment away from incompatible materials.[3] Ensure the storage area is cool, dry, and well-ventilated.[3] The hazardous waste label must be clearly visible at all times.[3]
Step 6: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Action: Contact your institution's EHS department to schedule a pickup for your full waste container.[1][8] Do not attempt to dispose of the chemical waste through standard trash or drains.[2][7][21]
Section 4: Workflow Visualization
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Section 5: Emergency Procedures - Spill & Exposure Management
Accidents require immediate and correct action. All personnel should be familiar with these procedures before handling the compound.
Spill Response: For a minor spill contained within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7]
-
Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[4][7]
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]
-
For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team immediately.
Personnel Exposure: Follow these first-aid measures while seeking immediate medical attention.[22]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[22]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[22]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[22]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[22]
Section 6: Regulatory Context
All laboratory operations in the United States are governed by key federal regulations. The disposal of this compound falls under the jurisdiction of:
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (the "cradle-to-grave" system).[13][23] Generators of hazardous waste are legally responsible for its proper classification and disposal.[13]
-
The Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[20][24][25] This plan must include procedures for safe handling and waste disposal to protect workers.[25]
By following the detailed procedures in this guide, your laboratory can maintain a safe environment and ensure full compliance with these critical regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. epa.gov [epa.gov]
- 14. 942920-12-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 15. fishersci.com [fishersci.com]
- 16. ipgsf.com [ipgsf.com]
- 17. labequipmentdirect.com [labequipmentdirect.com]
- 18. uakron.edu [uakron.edu]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 21. epa.gov [epa.gov]
- 22. echemi.com [echemi.com]
- 23. axonator.com [axonator.com]
- 24. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 25. compliancy-group.com [compliancy-group.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
For the innovative researcher pushing the boundaries of drug discovery and development, the introduction of novel chemical entities into a workflow is a moment of both excitement and critical responsibility. The compound 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a substituted pyrazole, represents a class of molecules with significant pharmacological potential.[1][2][3][4][5] However, its safe and effective use hinges on a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Profile and GHS Classification
While a comprehensive toxicological profile for this compound is not fully established, data from supplier safety data sheets (SDS) and analysis of structurally similar compounds allow for a robust preliminary hazard assessment. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[6]
Based on available information for the compound and related pyrazole derivatives, the following Globally Harmonized System (GHS) classifications should be anticipated:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[7] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Note: This classification is based on available data for the specific compound and structurally related molecules. It is imperative to handle this compound as if it fully possesses these hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination. | A lab coat, fully buttoned, with tight-fitting cuffs. | Recommended to be performed in a chemical fume hood or a ventilated balance enclosure. If not feasible, a NIOSH-approved N95 respirator is advised. |
| Dissolution and Solution Handling | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Two pairs of nitrile gloves. | A chemical-resistant lab coat. | Work should be conducted in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield. | Two pairs of nitrile gloves. | A chemical-resistant lab coat. Consider a chemical-resistant apron for larger scale work. | All operations must be performed within a chemical fume hood. |
| Work-up and Purification | Chemical splash goggles and a face shield. | Two pairs of nitrile gloves. | A chemical-resistant lab coat and a chemical-resistant apron. | All operations must be performed within a chemical fume hood. |
The causality behind these recommendations is rooted in preventing all routes of exposure. Double gloving provides an extra barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[8] A chemical-resistant lab coat protects against splashes and contact with contaminated surfaces. All work with this compound, particularly when in a powdered form or in a volatile solvent, should be conducted in a chemical fume hood to prevent inhalation of dust or vapors.
Operational Plans: From Receipt to Reaction
A systematic and cautious workflow is paramount. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Diphenyl-1H-pyrazole derivatives. X. N-substituted 1-(2-aminopropyl)- and 1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazoles with antiinflammatory and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 942920-12-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
